Metaflumizone-d4
Description
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Properties
Molecular Formula |
C24H16F6N4O2 |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
1-[(Z)-[2-(4-cyano-2,3,5,6-tetradeuteriophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21-/i4D,5D,6D,7D |
InChI Key |
MIFOMMKAVSCNKQ-WRRVFNCNSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C/C(=N/NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/C3=CC(=CC=C3)C(F)(F)F)[2H])[2H])C#N)[2H] |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Metaflumizone-d4: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Metaflumizone-d4. The information is intended to support research, development, and analytical applications involving this isotopically labeled compound.
Core Chemical Properties
This compound is the deuterium-labeled form of Metaflumizone, a semicarbazone insecticide.[1][2][3] The incorporation of deuterium atoms makes it a valuable internal standard for quantitative analysis in various matrices. Stable heavy isotopes of elements like hydrogen are often used as tracers in drug development to study pharmacokinetic and metabolic profiles.[1]
Chemical Identity
| Identifier | Value | Source |
| Compound Name | This compound | MedChemExpress |
| Synonyms | (E)-2-(2-(4-cyanophenyl-2,3,5,6-d4)-1-(3-(trifluoromethyl)phenyl)ethylidene)-N-(4-(trifluoromethoxy)phenyl)hydrazine-1-carboxamide | CymitQuimica[4], TLC Pharmaceutical Standards[5] |
| CAS Number | 852403-68-0 | CymitQuimica[4] |
| Molecular Formula | C₂₄H₁₂D₄F₆N₄O₂ | CymitQuimica[4], TLC Pharmaceutical Standards[5] |
| Molecular Weight | 510.43 g/mol | CymitQuimica[4], TLC Pharmaceutical Standards[5] |
Physicochemical Properties
The physicochemical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, Metaflumizone.
| Property | Value | Source (for Metaflumizone) |
| Physical Form | White to Off-White Solid | CymitQuimica[4] |
| Aqueous Solubility | Low | University of Hertfordshire[6] |
| Volatility | Non-volatile | University of Hertfordshire[6] |
| Melting Point | Decomposes prior to boiling. Two melting peaks observed for the technical active substance at approximately 127 °C and 186 °C. | Food and Agriculture Organization[7] |
| Boiling Point | Decomposes prior to boiling. | Food and Agriculture Organization[7] |
Chemical Structure and Isomerism
This compound is a complex organic molecule characterized by several functional groups, including a cyanophenyl group, a trifluoromethylphenyl group, and a trifluoromethoxyphenyl group, linked by a semicarbazone core. The deuterium atoms are specifically located on the 4-cyanophenyl ring at positions 2, 3, 5, and 6.
Like its parent compound, this compound exhibits geometrical isomerism around the carbon-nitrogen double bond (C=N), resulting in E- and Z-isomers.[6][7] Commercial formulations of Metaflumizone typically contain a mixture of these isomers, with the E-isomer being the predominant and more biologically active form (minimum E/Z ratio of 90:10).[6][7]
Mechanism of Action: Sodium Channel Blockade
Metaflumizone acts as a potent, non-systemic, broad-spectrum insecticide.[6] Its insecticidal activity stems from its ability to block voltage-dependent sodium channels in the nervous systems of target insects.[1][2][3][6][8]
The mechanism is state-dependent, meaning Metaflumizone preferentially binds to and traps the sodium channels in their slow-inactivated state.[8][9][10] This blockage prevents the influx of sodium ions necessary for nerve impulse propagation, leading to the cessation of nerve activity, flaccid paralysis, and ultimately, the death of the insect.[6][8][10]
Caption: Mechanism of this compound as a sodium channel blocker.
Experimental Protocols
Synthesis
The synthesis of Metaflumizone generally involves a condensation reaction between two key intermediates.[6] A patented method for the synthesis of the non-deuterated form provides a relevant protocol.[11] The synthesis of this compound would follow a similar pathway, with the critical difference being the use of a deuterated starting material for one of the key intermediates.
General Synthetic Workflow:
-
Synthesis of Intermediate A: Synthesis of m-trifluoromethylphenyl-4-nitrilebenzylketone.
-
Synthesis of Intermediate B (Deuterated): Synthesis of p-trifluoromethoxyphenylaminohydrazide, where the phenyl ring is deuterated. A patent describes the synthesis of the non-deuterated version by reacting methyl p-trifluoromethoxyphenylcarbamate with hydrazine hydrate.[11]
-
Condensation Reaction: The two intermediates are combined in an organic solvent with a catalyst and heated. The water generated during the reaction is removed to drive the reaction to completion.[6]
-
Isolation: The reaction mixture is cooled, and the final product, this compound, is isolated by filtration.[6]
Caption: Generalized workflow for the synthesis of this compound.
Analytical Methodology
As an isotopically labeled internal standard, this compound is primarily used in conjunction with chromatographic and mass spectrometric techniques for the quantification of Metaflumizone in various samples.
Typical Analytical Workflow:
-
Sample Preparation: Extraction of the analyte (Metaflumizone) from the matrix (e.g., soil, water, biological tissue).
-
Internal Standard Spiking: A known amount of this compound is added to the sample extract.
-
Chromatographic Separation: The extract is injected into a liquid chromatograph (LC) or gas chromatograph (GC) to separate Metaflumizone and this compound from other components.
-
Mass Spectrometric Detection: The separated compounds are detected using a mass spectrometer (MS), often a tandem mass spectrometer (MS/MS), which can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge ratio.
-
Quantification: The ratio of the signal from Metaflumizone to the signal from the known amount of this compound is used to calculate the concentration of Metaflumizone in the original sample. This method corrects for variations in sample preparation and instrument response.
Conclusion
This compound is a critical analytical tool for researchers studying the environmental fate, metabolism, and toxicology of the insecticide Metaflumizone. Its well-defined chemical structure and properties, coupled with its specific mechanism of action, make it an interesting subject for further investigation in the fields of pesticide science and neurotoxicology. The detailed information provided in this guide serves as a foundational resource for professionals engaged in such work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. Metaflumizone (Ref: BAS 320l) [sitem.herts.ac.uk]
- 7. fao.org [fao.org]
- 8. Metaflumizone is a novel sodium channel blocker insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN101774951A - Metaflumizone synthesis method - Google Patents [patents.google.com]
The Role of Metaflumizone-d4 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of metaflumizone-d4 in research, focusing on its critical role as an internal standard in analytical methodologies. The document details its use in quantitative analysis, outlines common experimental protocols, and presents relevant data in a structured format to aid researchers in the fields of analytical chemistry, pharmacokinetics, and environmental science.
Core Application: An Internal Standard for Quantitative Analysis
This compound is a deuterium-labeled analog of metaflumizone, an insecticide. In research, its primary and crucial function is to serve as an internal standard (IS) for the accurate quantification of metaflumizone in various matrices.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The rationale for using this compound lies in its chemical and physical similarity to the unlabeled analyte, metaflumizone. Both compounds exhibit nearly identical behavior during sample preparation (extraction, cleanup) and chromatographic separation. However, due to the mass difference imparted by the deuterium atoms, they are distinguishable by a mass spectrometer. This allows this compound to be added to a sample at a known concentration at the beginning of the analytical process. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification of the analyte can be achieved, compensating for matrix effects and variations in extraction recovery.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the use of metaflumizone and its deuterated analog in analytical methods.
| Parameter | Value | Matrix/Conditions | Citation |
| Metaflumizone | |||
| Limit of Quantification (LOQ) | 0.005 mg/kg | Tomatoes and Peppers | [1][2] |
| Limit of Quantification (LOQ) | 0.005 mg/kg | Chinese Broccoli | [3] |
| Limit of Quantification (LOQ) | 0.01 - 0.20 mg/kg | Various Animal Products | [4] |
| Limit of Quantification (LOQ) | 0.05 µg/kg | Water | [5] |
| Recoveries | 77.2 - 94.1% | Tomatoes and Peppers | [1][2] |
| Recoveries | 71.8 - 94.6% | Chinese Broccoli | [3] |
| Precision (RSD) | < 20% | Tomatoes and Peppers | [1][2] |
| Precision (RSD) | 1.5 - 3.2% | Chinese Broccoli | [3] |
| This compound | |||
| Isotopic Purity | Typically ≥ 98% | Commercially available standard | N/A |
| Chemical Purity | Typically ≥ 98% | Commercially available standard | N/A |
Note: Isotopic and chemical purity for this compound are typical values for commercially available analytical standards and should be confirmed with the specific supplier's certificate of analysis.
Experimental Protocols
The following sections outline a generalized experimental protocol for the quantification of metaflumizone in a biological or environmental matrix using this compound as an internal standard, based on common LC-MS/MS methodologies.
Sample Preparation (QuEChERS Method Adaptation)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common approach for extracting pesticides from various matrices.
-
Homogenization: A representative sample of the matrix (e.g., 10 g of homogenized tissue, 10 mL of plasma) is weighed into a 50 mL centrifuge tube.
-
Internal Standard Spiking: A known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) is added to the sample.[6]
-
Extraction: 10 mL of acetonitrile (with 1% acetic acid) is added to the tube. The tube is then shaken vigorously for 1-2 minutes.
-
Salting Out: A salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) and sodium acetate (CH₃COONa) or sodium chloride (NaCl), is added to induce phase separation. The tube is shaken again for 1 minute.
-
Centrifugation: The sample is centrifuged at a moderate speed (e.g., 4000-5000 rpm) for 5 minutes to separate the acetonitrile layer from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (the acetonitrile layer) is transferred to a microcentrifuge tube containing a d-SPE sorbent mixture. This mixture often includes primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and MgSO₄ to remove residual water. The tube is vortexed for 1 minute and then centrifuged.
-
Final Extract Preparation: The cleaned supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[1][2]
-
Mobile Phase: A gradient elution is typically employed using two mobile phases:
-
Gradient Program: A representative gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, hold for a short period, and then return to the initial conditions for column re-equilibration.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both metaflumizone and this compound. For metaflumizone, a common precursor ion is m/z 507.1.[2] Product ions are selected based on fragmentation patterns (e.g., m/z 178.1 and m/z 287.1).[2] The precursor ion for this compound would be m/z 511.1, and its product ions would be monitored at corresponding higher masses.
-
Optimization: Parameters such as collision energy and lens voltages are optimized for each analyte to achieve the best signal intensity.[2]
-
Visualizations
Experimental Workflow for Quantification
The following diagram illustrates the typical workflow for the quantification of metaflumizone using this compound as an internal standard.
Caption: Workflow for Metaflumizone Quantification.
Logical Relationship of Internal Standard Method
This diagram depicts the logical principle behind the use of an internal standard for accurate quantification.
Caption: Principle of Internal Standard Correction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Method validation and residue analysis of methoxyfenozide and metaflumizone in Chinese broccoli under field conditions by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. epa.gov [epa.gov]
- 6. agilent.com [agilent.com]
An In-depth Technical Guide to the Analytical Standards of Metaflumizone E and Z Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical standards for the E and Z isomers of metaflumizone, a broad-spectrum semicarbazone insecticide. This document details the physicochemical properties, analytical methodologies for separation and quantification, and the mode of action of metaflumizone, presenting the information in a structured and accessible format for researchers, scientists, and professionals in drug development.
Introduction to Metaflumizone and its Isomers
Metaflumizone is a non-systemic insecticide that is effective against a wide range of pests, including those from the orders Lepidoptera, Coleoptera, Hymenoptera, Isoptera, and Diptera.[1] It functions by blocking voltage-dependent sodium channels in the nervous system of insects, leading to paralysis and death.[2][3][4] The active ingredient is a mixture of two geometric isomers, the E-isomer and the Z-isomer, due to the configuration around its imine bond.[1][5][6] Commercial formulations of metaflumizone typically contain a minimum E/Z ratio of 90:10, with the E-isomer being the more biologically active form.[1][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of metaflumizone and its individual E and Z isomers is presented in Table 1. This data is crucial for the development of analytical methods and for understanding the environmental fate of the compound.
Table 1: Physicochemical Properties of Metaflumizone and its Isomers
| Property | Metaflumizone (Mixture) | E-isomer | Z-isomer |
| IUPAC Name | (EZ)-2′-[2-(4-cyanophenyl)-1-(α,α,α-trifluoro-m-tolyl)ethylidene]-4-(trifluoromethoxy)carbanilohydrazide[7] | 1-[(E)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea[8] | 1-[(Z)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea[9] |
| CAS Number | 139968-49-3[7][8] | 852403-68-0[8] | 139970-56-2[9][10] |
| Molecular Formula | C₂₄H₁₆F₆N₄O₂[8][9] | C₂₄H₁₆F₆N₄O₂[8] | C₂₄H₁₆F₆N₄O₂[9] |
| Molecular Weight | 506.4 g/mol [8][9] | 506.4 g/mol [8] | 506.4 g/mol [9] |
| Melting Point | Peak 1: ca. 127 °C, Peak 2: ca. 140-142 °C[5] | Not specified | Not specified |
| Boiling Point | Decomposes before boiling[5] | Not specified | Not specified |
| Aqueous Solubility | Low[1][6] | Not specified | Not specified |
Analytical Methodologies
The accurate quantification of metaflumizone residues requires the separation and individual determination of the E and Z isomers. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for this purpose.[7][11][12]
Sample Preparation
A generalized workflow for the extraction and cleanup of metaflumizone isomers from various matrices is depicted below. The specific reagents and steps may vary depending on the sample type.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Table 2 summarizes typical experimental conditions for the LC-MS/MS analysis of metaflumizone E and Z isomers based on published methods.
Table 2: Experimental Protocols for LC-MS/MS Analysis of Metaflumizone Isomers
| Parameter | Method 1 (Water Analysis)[12] | Method 2 (Crop Analysis)[11] |
| Instrumentation | HPLC-MS/MS | Dionex Ultimate 3000 RS UHPLC with Thermo Fisher TSQ Altis Triple Quadrupole MS |
| Column | Not specified | Accucore RP-MS C18 (100 mm × 2.1 mm, 2.6 μm) |
| Mobile Phase A | Not specified | Ultrapure water with 0.1% formic acid (v/v) |
| Mobile Phase B | Not specified | Methanol with 0.1% formic acid |
| Gradient Program | Not specified | Start at 10% B, hold for 2 min, linear increase to 90% B over 6 min, hold for 2 min, return to 10% B at 8.1 min |
| Flow Rate | Not specified | 0.3 mL/min |
| Column Temperature | Not specified | 40 °C |
| Ionization Mode | Not specified | ESI+ |
| Limit of Quantitation (LOQ) | 0.05 µg/kg for sum of E and Z isomers | Not specified |
Note: It is crucial to optimize MS parameters for each isomer separately, as their response can differ, potentially leading to inaccurate quantification if a single set of parameters is used for the sum.[13][14]
Mode of Action: Voltage-Dependent Sodium Channel Blockade
Metaflumizone exerts its insecticidal effect by targeting the voltage-dependent sodium channels in the neuron membranes of insects. By binding to these channels, it locks them in an inactivated state, preventing the influx of sodium ions that is necessary for the propagation of nerve impulses. This disruption of nerve signal transmission leads to flaccid paralysis and ultimately the death of the insect.[2][3][4][15]
Conclusion
This technical guide provides essential information for the analysis of metaflumizone E and Z isomers. The provided data on physicochemical properties and detailed analytical methodologies serve as a valuable resource for researchers and professionals in the field. The clear depiction of the sample preparation workflow and the mode of action pathway aids in a comprehensive understanding of the analytical considerations and the insecticidal activity of metaflumizone. Adherence to isomer-specific analytical standards and methods is critical for accurate residue determination and risk assessment.
References
- 1. Metaflumizone (Ref: BAS 320l) [sitem.herts.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. diypestcontrol.com [diypestcontrol.com]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. Metaflumizone (Ref: BAS 320l) [sitem.herts.ac.uk]
- 7. fao.org [fao.org]
- 8. Metaflumizone | C24H16F6N4O2 | CID 11614934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Metaflumizone, (Z)- | C24H16F6N4O2 | CID 9827529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hpc-standards.com [hpc-standards.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. epa.gov [epa.gov]
- 13. Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 15. Indoxacarb, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Certificate of Analysis for Metaflumizone-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Metaflumizone-d4. Understanding the CoA is critical for ensuring the quality, identity, and purity of analytical standards used in research and development. This compound, a deuterium-labeled internal standard, is essential for the accurate quantification of the insecticide metaflumizone in various matrices.
Decoding the Certificate of Analysis: Quantitative Data Summary
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a deuterated analytical standard like this compound, the CoA provides crucial data regarding its identity, purity, and isotopic enrichment. The following tables summarize the quantitative data typically found on a CoA for this compound.
Table 1: General Product Information
| Parameter | Specification |
| Compound Name | This compound |
| Synonyms | (E)-2-(2-(4-cyanophenyl-2,3,5,6-d4)-1-(3-(trifluoromethyl)phenyl)ethylidene)-N-(4-(trifluoromethoxy)phenyl)hydrazine-1-carboxamide[1][2] |
| CAS Number | 852403-68-0 (non-labeled)[2] |
| Molecular Formula | C₂₄H₁₂D₄F₆N₄O₂[1][2] |
| Molecular Weight | 510.43 g/mol [1][2] |
| Appearance | White to Off-White Solid[1] |
| Lot Number | [Example: 2025-MFZ-D4-B7] |
| Storage Condition | 2-8°C |
Table 2: Analytical Test Results (Representative Data)
| Test | Method | Specification | Result |
| Purity (Chemical) | HPLC-UV | ≥ 98.0% | 99.6% |
| Isotopic Purity | LC-MS | ≥ 99 atom % D | 99.7 atom % D |
| Identity Confirmation | ¹H-NMR, LC-MS/MS | Conforms to Structure | Conforms |
| Residual Solvents | GC-HS | ≤ 0.5% | < 0.1% |
| Water Content | Karl Fischer | ≤ 0.5% | 0.15% |
Experimental Protocols
The results presented in the CoA are derived from rigorous analytical testing. The methodologies below describe the standard experimental protocols used to certify a this compound standard.
Purity Determination via High-Performance Liquid Chromatography (HPLC)
This method quantifies the chemical purity of the compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both may contain 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the compound's UV maxima (typically 254 nm or 280 nm).
-
Procedure: A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., Acetonitrile) to a known concentration. The solution is injected into the HPLC system. The area of the main peak corresponding to this compound is compared to the total area of all peaks detected in the chromatogram.
-
Calculation: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.
Identity and Isotopic Purity via Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique used to confirm both the chemical structure and the level of deuterium incorporation.[3][4] It is well-suited for analyzing polar and non-volatile pesticides.[3][5]
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode.
-
Procedure: The sample is introduced via the LC system as described above. The mass spectrometer measures the mass-to-charge ratio (m/z) of the parent ion.
-
Identity Confirmation: The measured molecular weight must match the theoretical molecular weight of the deuterated compound (510.43 g/mol ).[1][2] Fragmentation patterns (MS/MS) can also be compared to a reference standard of the non-labeled compound to further confirm the structure.
-
Isotopic Purity Calculation: The mass spectrometer can distinguish between this compound and any residual non-deuterated Metaflumizone (C₂₄H₁₆F₆N₄O₂, MW: 506.41 g/mol ).[2] The isotopic purity is calculated by comparing the intensity of the d4 ion signal to the sum of intensities of all isotopic variants (d0, d1, d2, d3, d4).
Structural Confirmation via Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR provides detailed information about the structure of the molecule and is used to confirm the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6 or CDCl₃).
-
Procedure: The sample is dissolved in the NMR solvent and placed in the spectrometer. The resulting spectrum shows signals corresponding to the hydrogen atoms in the molecule.
-
Confirmation: The ¹H-NMR spectrum is compared to the spectrum of non-labeled Metaflumizone. For this compound, the signals corresponding to the protons on the cyanophenyl ring should be absent or significantly diminished, confirming successful deuterium labeling at the specified positions.
Visualized Workflows and Mechanisms
Diagrams provide a clear visual representation of complex processes, from the generation of the CoA to the compound's biological mechanism of action.
Caption: Logical workflow for the generation of a Certificate of Analysis.
Metaflumizone functions by blocking voltage-gated sodium channels in the nervous system of insects, which is a novel mode of action for an insecticide.[6][7][8] It binds selectively to the slow-inactivated state of the channels, which prevents nerve signal transmission, leading to flaccid paralysis and eventual death of the target insect.[6][7][9]
Caption: Mechanism of action of metaflumizone on insect sodium channels.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. analiticaweb.com.br [analiticaweb.com.br]
- 5. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. Metaflumizone is a novel sodium channel blocker insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Indoxacarb, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of metaflumizone-d4
An In-depth Technical Guide on the Core Physical and Chemical Properties of Metaflumizone-d4
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a deuterated compound like this compound is paramount for its application in metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical methods. This guide provides a detailed overview of the known properties of this compound, its mechanism of action, and relevant experimental protocols.
Physical and Chemical Properties
This compound is the deuterated form of metaflumizone, a semicarbazone insecticide. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound.
| Property | Value |
| Molecular Formula | C₂₄H₁₂D₄F₆N₄O₂[1][2] |
| Molecular Weight | 510.43 g/mol [1][2] |
| CAS Number | 852403-68-0[1] |
| Appearance | White to Off-White Solid[1] |
| Synonyms | (E)-2-(2-(4-cyanophenyl-2,3,5,6-d4)-1-(3-(trifluoromethyl)phenyl)ethylidene)-N-(4-(trifluoromethoxy)phenyl)hydrazine-1-carboxamide[1][2] |
Solubility and Stability of Metaflumizone (Non-deuterated)
Data on the deuterated form is limited; however, the properties of the non-deuterated parent compound provide a strong indication of the expected behavior of this compound.
| Property | Value |
| Aqueous Solubility | Low[3][4] |
| At 20°C: 1.35 µg/L (pH 5), 1.81 µg/L (pH 7), 1.73 µg/L (pH 9)[5] | |
| Solvent Solubility | Soluble in Dimethyl sulfoxide (DMSO) |
| Melting Point | Two peaks at ~127°C and ~186°C for technical grade[5] |
| Boiling Point | Decomposes before boiling[5] |
| Stability | Degrades in water under photolytic conditions (DT₅₀ of 2-3 days)[6] |
| In a study on Chinese broccoli, 22.9% degradation was observed after 10 weeks at -20°C.[7] |
Mechanism of Action: Sodium Channel Blockade
Metaflumizone functions as a potent insecticide by blocking voltage-dependent sodium channels in the nervous system of insects.[6][8][9][10][11] This action disrupts the transmission of nerve signals, leading to paralysis and eventual death of the target pest.[8] A key feature of its mechanism is the selective binding to the slow-inactivated state of the sodium channels.[9][10][11]
Mechanism of action of metaflumizone on insect sodium channels.
Experimental Protocols
Synthesis of Metaflumizone
A general method for the synthesis of metaflumizone involves a condensation reaction between m-trifluoromethylphenyl-4-nitrilebenzylketone and p-trifluoromethoxyphenylaminohydrazide.[4][12]
General workflow for the synthesis of metaflumizone.
Analytical Method for Metaflumizone Residue Analysis
The determination of metaflumizone residues in various samples is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[6][7][13]
1. Sample Preparation (General Overview for Water Samples)
-
Extraction: Extract the water sample with a suitable organic solvent such as dichloromethane.[13]
-
Phase Separation: Allow the phases to separate.
-
Concentration: Reduce the volume of the organic extract.
-
Reconstitution: Re-dissolve the residue in a solvent compatible with the HPLC mobile phase.
2. HPLC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Separation: Utilize a suitable HPLC column (e.g., C18) to separate metaflumizone from other matrix components.
-
Detection: Employ tandem mass spectrometry for highly specific and sensitive detection and quantification.[13]
General workflow for the analytical determination of metaflumizone.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. Metaflumizone (Ref: BAS 320l) [sitem.herts.ac.uk]
- 4. Metaflumizone (Ref: BAS 320l) [sitem.herts.ac.uk]
- 5. fao.org [fao.org]
- 6. fao.org [fao.org]
- 7. Method validation and residue analysis of methoxyfenozide and metaflumizone in Chinese broccoli under field conditions by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Indoxacarb, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metaflumizone is a novel sodium channel blocker insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN102351740B - Method for synthesizing metaflumizone - Google Patents [patents.google.com]
- 13. epa.gov [epa.gov]
Metaflumizone-d4: A Technical Safety and Handling Guide for Researchers
Disclaimer: This document provides a summary of safety and handling information for metaflumizone-d4. It is intended for use by researchers, scientists, and drug development professionals. All laboratory work should be conducted in accordance with institutional safety policies and procedures. The toxicological and ecotoxicological data presented are for the non-deuterated form, metaflumizone, and are considered representative for its deuterated analogue, this compound, as minor isotopic substitution is not expected to significantly alter its hazardous properties.
Chemical and Physical Properties
This compound is the deuterated form of Metaflumizone, a semicarbazone insecticide. The following table summarizes its key chemical and physical properties.
| Property | Value | Source(s) |
| Chemical Name | (E)-2-(2-(4-cyanophenyl-2,3,5,6-d4)-1-(3-(trifluoromethyl)phenyl)ethylidene)-N-(4-(trifluoromethoxy)phenyl)hydrazine-1-carboxamide | [1] |
| CAS Number | 852403-68-0 (non-labelled) | [2] |
| Molecular Formula | C₂₄H₁₂D₄F₆N₄O₂ | [1] |
| Molecular Weight | 510.43 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Low aqueous solubility | [3][4] |
| Vapor Pressure | Non-volatile | [3][4] |
| Log P (Octanol/Water Partition Coefficient) | 6.2 | [5] |
Toxicological Data
The toxicological profile of metaflumizone indicates low acute toxicity. The primary concerns are related to potential effects from prolonged or repeated exposure.
Mammalian Toxicity
| Test | Species | Route | Value | Source(s) |
| Acute Oral LD₅₀ | Rat | Oral | > 5000 mg/kg bw | [6] |
| Acute Dermal LD₅₀ | Rat | Dermal | > 5000 mg/kg bw | [6] |
| Acute Inhalation LC₅₀ | Rat | Inhalation | > 5.2 mg/L (4h) | [6] |
| Skin Irritation | Rabbit | Dermal | Non-irritant | [6] |
| Eye Irritation | Rabbit | Ocular | Non- to slightly irritating | [6] |
| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | [6] |
Chronic Toxicity and Other Endpoints
| Study Type | Species | NOAEL | LOAEL | Key Findings | Source(s) |
| Chronic Toxicity (1-year) | Dog | 12 mg/kg bw/day | 30 mg/kg bw/day | Reduced general health, ataxia, salivation, changes in blood parameters. | [6] |
| Reproductive Toxicity (2-generation) | Rat | 20 mg/kg bw/day (systemic toxicity in parents and offspring) | 50 mg/kg bw/day (effects on fertility) | Poor maternal health and improper nursing behavior at higher doses. | [6] |
| Developmental Toxicity | Rabbit | 100 mg/kg bw/day | 300 mg/kg bw/day | Developmental effects (absent subclavian artery) observed at doses causing severe maternal toxicity. | [6] |
| Carcinogenicity | Mouse, Rat | - | - | No evidence of carcinogenicity. | [6] |
| Genotoxicity | - | - | - | No evidence of genotoxicity. | [6] |
Ecotoxicological Data
Metaflumizone is recognized as being very toxic to aquatic life with long-lasting effects.
| Test | Species | Duration | Value | Source(s) |
| Acute Contact LD₅₀ | Honeybee (Apis mellifera) | 48 hours | > 100 µ g/bee | This indicates low acute contact toxicity to honeybees. |
| Acute Oral LD₅₀ | Honeybee (Apis mellifera) | 48 hours | > 100 µ g/bee | This indicates low acute oral toxicity to honeybees. |
| Acute Toxicity | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC₅₀ data not available in the provided search results. The substance is classified as very toxic to aquatic life. | |
| Acute Toxicity | Daphnia magna | 48 hours | EC₅₀ data not available in the provided search results. The substance is classified as very toxic to aquatic life. |
Experimental Protocols
Detailed experimental protocols for the toxicological studies cited are not publicly available in the provided search results. However, these studies are typically conducted by certified laboratories following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).
A general description of the likely methodologies is provided below:
-
Acute Oral Toxicity (LD₅₀): Studies would likely follow OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure). These methods involve administering the substance to a small number of animals (typically rats) at one or more fixed dose levels and observing them for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Acute Dermal Toxicity (LD₅₀): These studies would generally adhere to OECD Test Guideline 402. The substance is applied to a shaved area of the skin of the test animals (e.g., rats or rabbits) and covered with a porous gauze dressing for 24 hours. Animals are then observed for signs of toxicity and mortality.
-
Acute Inhalation Toxicity (LC₅₀): Conducted in accordance with OECD Test Guideline 403, this involves exposing animals (usually rats) to the substance as a vapor, aerosol, or dust in an inhalation chamber for a specified period (typically 4 hours). Observations for toxicity and mortality follow.
-
Chronic Toxicity Studies: Long-term studies, such as the 1-year dog study, would follow guidelines like OECD Test Guideline 452. These involve repeated daily administration of the substance in the diet or via capsule for an extended period to assess the cumulative effects and determine the No-Observed-Adverse-Effect-Level (NOAEL).
-
Reproductive and Developmental Toxicity: Two-generation studies in rats are typically performed according to OECD Test Guideline 416, while prenatal developmental toxicity studies in rabbits follow OECD Test Guideline 414. These studies are designed to evaluate potential adverse effects on parental reproductive function and on the development of offspring.
-
Ecotoxicity Studies: Aquatic toxicity tests would be based on guidelines such as OECD 203 (Fish, Acute Toxicity Test) and OECD 202 (Daphnia sp. Acute Immobilisation Test). Honeybee toxicity testing would follow guidelines like OECD 213 (Honeybees, Acute Oral Toxicity Test) and OECD 214 (Honeybees, Acute Contact Toxicity Test).
Handling Precautions and Safety Recommendations
Hazard Identification and Control
The primary hazards associated with this compound are related to its potential for causing organ damage through prolonged or repeated exposure and its high toxicity to aquatic environments. The following diagram illustrates the hierarchy of controls to minimize exposure.
References
The Solubility Profile of Metaflumizone-d4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of metaflumizone-d4, a deuterated analog of the semicarbazone insecticide metaflumizone. Given that the physicochemical properties of deuterated and non-deuterated isotopologues are nearly identical, this document will refer to solubility data available for metaflumizone as a reliable surrogate for this compound.
Metaflumizone acts as a potent sodium channel blocker, inducing flaccid paralysis in target insects[1][2]. Understanding its solubility in various organic solvents is critical for the development of effective formulations, analytical standards, and for conducting toxicological and environmental fate studies.
Quantitative Solubility Data
The solubility of metaflumizone has been determined in a range of organic solvents. The following table summarizes these findings, providing a valuable resource for selecting appropriate solvent systems for experimental and formulation purposes. The data presented here is for the technical grade active ingredient, which is a mixture of E and Z isomers.
| Organic Solvent | Solubility at 20°C ( g/100 mL) |
| Acetone | 15.3 |
| Acetonitrile | 12.3 |
| DMSO | 30 g/100mL (as 300 mg/mL) |
Note: The solubility data presented is for the non-deuterated metaflumizone and should be considered a very close approximation for this compound.
Experimental Protocol for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure. A general and robust method for determining the solubility of a substance like this compound in an organic solvent involves the following steps, adapted from established protocols for pesticide compounds[3][4].
Principle
The core principle is to establish a thermodynamic equilibrium between the undissolved solute and a saturated solution at a controlled temperature. The concentration of the dissolved substance in the supernatant is then quantified to determine the solubility.
Materials and Apparatus
-
Test substance (this compound)
-
High-purity organic solvents
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other appropriate analytical instrumentation.
Procedure
-
Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, screw-cap vial. The excess is crucial to ensure that saturation is achieved.
-
The vial is then placed in a temperature-controlled shaker and agitated at a constant temperature (e.g., 20°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The equilibration time may need to be optimized for different solvents.
-
-
Phase Separation:
-
After the equilibration period, the suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution. It is critical to maintain the temperature during this step to prevent any change in solubility.
-
-
Quantification:
-
A precise aliquot of the clear supernatant is carefully removed without disturbing the solid pellet.
-
The aliquot is then diluted with a suitable solvent to a concentration within the linear range of the analytical method.
-
The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC. A calibration curve prepared from standards of known concentration is used for quantification.
-
-
Calculation:
-
The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The result is typically expressed in grams per 100 mL or milligrams per liter.
-
A tiered approach can be employed for less soluble compounds, starting with a high concentration and progressively diluting if the substance does not fully dissolve[5]. Visual observation for the absence of particulate matter is the initial indicator of complete dissolution[5].
Mechanism of Action: Sodium Channel Blockade
Metaflumizone's insecticidal activity stems from its ability to block voltage-gated sodium channels in the nervous system of target insects[2][6]. This action is distinct from other classes of insecticides and is characterized by the induction of flaccid paralysis. The following diagram illustrates the logical flow of this mechanism.
Caption: Logical workflow of Metaflumizone's mechanism of action.
Experimental Workflow for Solubility Determination
The process of experimentally determining the solubility of this compound can be visualized as a systematic workflow, from sample preparation to final analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metaflumizone - Wikipedia [en.wikipedia.org]
- 3. Further water solubility determinations of insecticidal compounds (Journal Article) | OSTI.GOV [osti.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Metaflumizone (Ref: BAS 320l) [sitem.herts.ac.uk]
Commercial Suppliers of Metaflumizone-d4 Analytical Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers for the metaflumizone-d4 analytical standard. It is designed to assist researchers, scientists, and drug development professionals in sourcing this critical reagent for analytical and pharmacokinetic studies. This guide includes a comparative summary of supplier specifications, a detailed experimental protocol for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visualizations of the parent compound's signaling pathway and a typical experimental workflow.
Introduction to this compound
This compound is the deuterium-labeled analogue of metaflumizone, a semicarbazone insecticide. Due to its isotopic labeling, this compound serves as an excellent internal standard for the accurate quantification of metaflumizone in various biological and environmental matrices.[1] Its use in analytical methods, particularly those employing mass spectrometry, helps to correct for variability in sample preparation and instrument response, thereby enhancing the precision and accuracy of results.
Commercial Supplier Data
A survey of commercial suppliers reveals several sources for this compound analytical standard. The following table summarizes the available quantitative data for easy comparison. Please note that purity and availability may vary, and it is recommended to request a certificate of analysis from the supplier for the most current and lot-specific information.
| Supplier | Product Name | Catalog Number | Purity | Format | Available Quantities |
| Veeprho | This compound | DVE00955 | Information available upon request | Solid | Custom quantities available upon request |
| TLC Pharmaceutical Standards | This compound | M-001003 | Information available upon request | Solid | 10 mg, 25 mg, 50 mg, 100 mg |
| MedChemExpress | This compound | HY-116448S | >98% (as stated on website) | Solid | 5 mg, 10 mg, 25 mg, 50 mg |
| CymitQuimica | This compound | 4Z-M-001003 | Information available upon request | White to Off-White Solid | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
Mode of Action of Metaflumizone: Signaling Pathway
Metaflumizone exerts its insecticidal effect by acting as a state-dependent blocker of voltage-gated sodium channels (VGSCs) in the nervous system of insects.[2][3] It preferentially binds to the inactivated state of the channel, thereby preventing the influx of sodium ions that is essential for the propagation of action potentials. This disruption of nerve signal transmission leads to paralysis and ultimately, the death of the insect. The binding site for metaflumizone is located within the pore of the sodium channel, at or near the local anesthetic receptor site.[2][4]
Experimental Protocol: Quantification of Metaflumizone using this compound by LC-MS/MS
This section provides a representative experimental protocol for the quantitative analysis of metaflumizone in a given matrix, using this compound as an internal standard. This method is adaptable for various sample types, though optimization may be required.
1. Materials and Reagents
-
Metaflumizone analytical standard
-
This compound analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Sample matrix (e.g., plasma, tissue homogenate, soil extract)
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve metaflumizone and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of metaflumizone by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with the same solvent mixture to achieve a final concentration of 1 µg/mL.
3. Sample Preparation
-
To 100 µL of the sample matrix, add 10 µL of the internal standard working solution (1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Metaflumizone: Precursor ion > Product ion (specific m/z values to be determined by direct infusion of the standard)
-
This compound: Precursor ion > Product ion (typically [M+H]+ and a characteristic fragment)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of metaflumizone to this compound against the concentration of the metaflumizone standards.
-
Determine the concentration of metaflumizone in the samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical analytical workflow for the quantification of metaflumizone using its deuterated internal standard.
Conclusion
This technical guide provides essential information for researchers sourcing and utilizing this compound analytical standard. By summarizing supplier data, detailing the mode of action of the parent compound, and providing a comprehensive experimental protocol, this guide aims to facilitate accurate and reliable quantification of metaflumizone in various research and development applications. It is always recommended to consult the supplier's documentation and perform appropriate method validation for specific applications.
References
- 1. veeprho.com [veeprho.com]
- 2. Role of the Local Anesthetic Receptor in the State-Dependent Inhibition of Voltage-Gated Sodium Channels by the Insecticide Metaflumizone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the local anesthetic receptor in the state-dependent inhibition of voltage-gated sodium channels by the insecticide metaflumizone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Metaflumizone in Agricultural Matrices using LC-MS/MS with a Metaflumizone-d4 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of the insecticide metaflumizone in various agricultural matrices. The method utilizes a rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a stable isotope-labeled internal standard, metaflumizone-d4, to ensure accuracy and precision. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for high-throughput residue analysis in complex samples such as fruits, vegetables, and soil.
Introduction
Metaflumizone is a broad-spectrum semicarbazone insecticide that acts by blocking sodium channels in the nervous system of target pests.[1] Its widespread use in agriculture necessitates reliable analytical methods to monitor its residues in food products and the environment to ensure consumer safety and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for pesticide residue analysis due to its high selectivity and sensitivity.[1][2]
The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification in LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note details a validated method employing this compound as an internal standard for the reliable determination of metaflumizone residues.
Experimental
Materials and Reagents
-
Standards: Metaflumizone (≥98% purity), this compound (≥98% purity, assuming deuteration on a stable part of the molecule, not commercially available but can be custom synthesized).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Salts: Anhydrous magnesium sulfate, Sodium chloride.
-
Dispersive SPE: Primary secondary amine (PSA), C18.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve metaflumizone and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with an appropriate solvent (e.g., acetonitrile/water).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile to prepare a spiking solution.
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize 10 g of the sample (e.g., tomato, pepper, soil) with 10 mL of water.
-
Extraction: Add 10 mL of acetonitrile and 100 µL of the this compound internal standard spiking solution. Shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing PSA and C18 sorbents. Vortex for 30 seconds and centrifuge.
-
Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatograph | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, linear gradient to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temperature | 350 °C |
| Capillary Voltage | 3.5 kV |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 150 L/hr |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions were optimized for the detection of metaflumizone and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Metaflumizone | 507.1 | 287.1 | 139.0 | 20 |
| This compound | 511.1 | 291.1 | 139.0 | 20 |
Note: The MRM transitions for this compound are predicted based on a +4 Da shift in the precursor and the corresponding fragment ion containing the deuterium labels. These would need to be empirically confirmed.
Results and Discussion
Method Validation
The method was validated for linearity, accuracy, precision, and limit of quantification (LOQ) in a representative matrix (e.g., tomato).
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Accuracy (Recovery %) | 85-110% |
| Precision (RSD %) | < 15% |
| LOQ | 0.01 mg/kg |
Matrix Effects
The use of this compound as an internal standard effectively compensated for matrix-induced signal suppression or enhancement, leading to high accuracy in the quantification of metaflumizone in complex samples.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the analysis of metaflumizone.
Caption: Logic of quantification using an internal standard.
Conclusion
The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a reliable and high-throughput solution for the quantitative analysis of metaflumizone in diverse agricultural matrices. The protocol is straightforward and demonstrates excellent performance in terms of accuracy, precision, and sensitivity, making it well-suited for routine monitoring and regulatory compliance testing.
References
Application Note: Quantitative Analysis of Metaflumizone Using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of metaflumizone in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as metaflumizone-d4, is crucial for correcting matrix effects and ensuring high accuracy and precision in complex samples.[1] This method is applicable for residue analysis in environmental samples, agricultural commodities, and processed foods.
Introduction
Metaflumizone is a broad-spectrum semicarbazone insecticide that acts by blocking voltage-dependent sodium channels in insects, leading to paralysis.[2][3] Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residues in the environment and food products to ensure consumer safety and regulatory compliance.[4][5]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of pesticide residues due to its high selectivity and sensitivity.[1][2] However, complex sample matrices can often cause ion suppression or enhancement, leading to inaccurate quantification. The use of a deuterated internal standard, which has nearly identical chemical and physical properties to the analyte, is a highly effective strategy to compensate for these matrix effects and variations in sample preparation and instrument response.[1]
This application note provides a comprehensive protocol for the extraction and LC-MS/MS analysis of metaflumizone, utilizing a deuterated analog as an internal standard for accurate quantification.
Experimental Protocols
Materials and Reagents
-
Standards: Metaflumizone (≥98% purity), Deuterated Metaflumizone (e.g., this compound, ≥98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Dichloromethane (pesticide residue grade), Formic acid (LC-MS grade)
-
Salts and Sorbents: Anhydrous magnesium sulfate, sodium chloride, primary secondary amine (PSA), C18 sorbent
-
Filters: 0.22 µm PTFE syringe filters
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of metaflumizone and its deuterated standard in 10 mL of methanol to prepare individual stock solutions.
-
Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol to prepare intermediate standard solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate solutions with the initial mobile phase composition. The concentration range should be appropriate for the expected sample concentrations and instrument sensitivity (e.g., 0.5 to 100 ng/mL).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the deuterated metaflumizone intermediate standard solution with methanol.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is suitable for a variety of food and agricultural matrices.[6]
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil).
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 100 µL of the internal standard spiking solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing PSA and C18 sorbents. The choice of sorbents may need to be optimized depending on the matrix.[5]
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge at high speed for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Methanol or Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is linearly increased to elute the analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: ESI positive
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both metaflumizone and its deuterated internal standard for quantification and confirmation.
Data Presentation
Table 1: LC-MS/MS Parameters for Metaflumizone and Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Metaflumizone | 507.1 | 178.0 | 36 | 116.0 | 52 |
| This compound | 511.1 | 182.0 | 36 | 120.0 | 52 |
Note: The exact m/z values for the deuterated standard may vary depending on the position of the deuterium labels. The collision energies should be optimized for the specific instrument used.[6]
Table 2: Method Performance Data
| Parameter | Result |
| Linearity (r²) | >0.995 |
| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg (matrix dependent)[5] |
| Accuracy (Recovery %) | 71.8 - 94.6%[5] |
| Precision (RSD %) | 1.5 - 3.2%[5] |
Visualizations
Caption: Workflow for the quantitative analysis of metaflumizone.
Mode of Action: Sodium Channel Blocker
Metaflumizone's insecticidal activity is due to its action as a voltage-dependent sodium channel blocker. This mechanism is distinct from many other insecticides, placing it in its own IRAC (Insecticide Resistance Action Committee) group.
References
- 1. lcms.cz [lcms.cz]
- 2. fao.org [fao.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. fao.org [fao.org]
- 5. Method validation and residue analysis of methoxyfenozide and metaflumizone in Chinese broccoli under field conditions by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for the Analysis of Metaflumizone-d4 in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of metaflumizone residues in various food matrices using metaflumizone-d4 as an internal standard. The methodologies described are based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Metaflumizone is a broad-spectrum semicarbazone insecticide used to control a variety of pests on agricultural crops.[1] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for pesticides in food products to ensure consumer safety.[2] Accurate and reliable analytical methods are crucial for monitoring these residues. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to improved accuracy and precision.[3][4] Metaflumizone exists as a mixture of E and Z isomers, and analytical methods should be capable of quantifying both.[1]
Principle of the Method
The analytical workflow involves the extraction of metaflumizone and the internal standard, this compound, from a homogenized food sample using an organic solvent, typically acetonitrile. The QuEChERS method facilitates a rapid and efficient extraction and cleanup process. Subsequent analysis by LC-MS/MS allows for the selective detection and quantification of the target analyte and the internal standard based on their specific mass-to-charge ratios and fragmentation patterns. The ratio of the analyte peak area to the internal standard peak area is used for quantification, minimizing analytical errors.
Experimental Protocols
Materials and Reagents
-
Metaflumizone analytical standard (≥99% purity)
-
This compound internal standard (≥98% purity, deuterated on the cyanophenyl ring)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Sodium citrate tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for pigmented matrices)
-
QuEChERS extraction and cleanup kits (commercially available)
Standard Solutions Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of metaflumizone and this compound into separate 10 mL volumetric flasks and dissolve in methanol.
-
Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with methanol to obtain an intermediate concentration.
-
Working Standard Solution (1 µg/mL): Further dilute the intermediate solutions with methanol.
-
Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of this compound in acetonitrile. The optimal concentration should be determined during method validation to provide a stable and appropriate response.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with appropriate volumes of the metaflumizone working standard solution and a constant volume of the this compound internal standard spiking solution. A typical calibration range would be 1 to 100 ng/mL.
Sample Preparation (QuEChERS Protocol)
The following is a representative QuEChERS protocol. Adjustments may be necessary depending on the specific food matrix.
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) to a uniform consistency. For dry matrices, it may be necessary to add a specific amount of water before homogenization.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a specific volume of the this compound internal standard spiking solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 10 ng/g).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing PSA, C18, and anhydrous MgSO₄. For pigmented samples, GCB may be included.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned extract (e.g., 1 mL) and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument used.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium formate
-
B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Table 1: Representative MRM Transitions for Metaflumizone and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Metaflumizone | 507.1 | 178.1 | 287.1 | 25 |
| This compound | 511.1 | 182.1 | 287.1 | 25 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument.
Data Presentation
Table 2: Method Performance Data for Metaflumizone Analysis in Various Food Matrices (Representative Values)
| Food Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) (mg/kg) | Reference |
| Chinese Broccoli | 0.01 | 88.2 | 2.5 | 0.005 | [5] |
| 0.1 | 94.6 | 1.8 | [5] | ||
| Tomatoes | 0.005 | 81.7 | 5.7 | 0.005 | [6] |
| 0.1 | 94.1 | 3.2 | [6] | ||
| Peppers | 0.005 | 77.2 | 4.9 | 0.005 | [6] |
| 0.1 | 91.5 | 2.8 | [6] | ||
| Animal Tissues | 0.01 - 0.20 | Not Specified | Not Specified | 0.02 | |
| Milk and Eggs | 0.005 - 0.10 | Not Specified | Not Specified | 0.01 |
Note: The use of this compound as an internal standard is expected to yield high accuracy and precision, with recovery values typically between 80-120% and RSDs below 15%.
Visualizations
Caption: Experimental workflow for the analysis of metaflumizone residues in food.
Caption: Role of this compound in mitigating analytical interferences.
Discussion
The use of a deuterated internal standard like this compound is highly recommended for accurate quantification of metaflumizone residues in complex food matrices.[3] Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a common challenge in food analysis.[4][6] Since this compound has nearly identical chemical and physical properties to the native analyte, it co-elutes from the LC column and experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized.
Method validation should be performed for each food matrix of interest to establish linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6] The presented protocols and data serve as a strong foundation for developing and implementing a robust analytical method for metaflumizone residue analysis in a variety of food samples.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. Determination of Mycotoxins in Dried Fruits Using LC-MS/MS—A Sample Homogeneity, Troubleshooting and Confirmation of Identity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Determination of Metaflumizone in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaflumizone is a broad-spectrum semicarbazone insecticide used to control a variety of pests on crops.[1][2] Its presence and persistence in soil and water are of environmental concern, necessitating reliable and sensitive analytical methods for its quantification.[2] This document provides detailed application notes and protocols for the determination of metaflumizone in soil and water matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The analytical method is based on the extraction of metaflumizone from soil or water samples using an organic solvent, followed by a clean-up step to remove interfering matrix components. The final determination and quantification are performed by LC-MS/MS, which offers high selectivity and sensitivity.
Data Presentation
Table 1: Method Validation Parameters for Metaflumizone in Soil
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.5 - 2.0 µg/kg | [3] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | [4][5] |
| Fortification Levels | 0.01 ppm and 0.1 ppm | [4] |
| Average Recovery | 70 - 120% | [6] |
| Relative Standard Deviation (RSD) | ≤ 20% | [6] |
Table 2: Method Validation Parameters for Metaflumizone in Water
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.02 - 3.0 µg/L | [7] |
| Limit of Quantification (LOQ) | 0.05 µg/kg | [8] |
| Fortification Levels | 0.05, 0.5, and 5.0 µg/kg | [8] |
| Average Recovery | 75.2 - 105.1% | [9] |
| Relative Standard Deviation (RSD) | < 15% | [9] |
Experimental Protocols
Sample Preparation
Soil Samples:
-
Air-dry the soil sample at ambient temperature (25-30°C) for 24 hours.[3]
-
Homogenize the dried sample by grinding and sieving through a 2 mm mesh to ensure uniformity.
-
Store the prepared soil samples in a cool, dark place until extraction.
Water Samples:
-
Collect water samples in clean glass bottles.
-
If not analyzed immediately, store the samples at 4°C.
-
Before extraction, allow the samples to reach room temperature.
Extraction and Clean-up: QuEChERS Protocol
This protocol is a modification of the original QuEChERS method, optimized for metaflumizone extraction from soil and water.
For Soil:
-
Weigh 10 g of the prepared soil sample into a 50 mL polypropylene centrifuge tube.[6]
-
Add 10 mL of deionized water to the tube, vortex for 1 minute, and let it stand for 10 minutes to hydrate the soil.[6]
-
Add 10 mL of acetonitrile (containing 1% acetic acid) to the tube.[6]
-
Add the QuEChERS extraction salts: 4 g of anhydrous magnesium sulfate (MgSO₄) and 1.7 g of sodium acetate.[6]
-
Cap the tube tightly and shake vigorously for 15 minutes using a mechanical shaker.[6]
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube for the clean-up step.
For Water:
-
Measure 10 mL of the water sample into a 50 mL polypropylene centrifuge tube.[7]
-
Add 5.0 mL of acetonitrile as the extraction solvent.[7]
-
Add the QuEChERS EN extraction kit salts: 4.0 g of MgSO₄, 1.0 g of sodium chloride, 1.0 g of sodium citrate dehydrate, and 0.5 g of sodium hydrogen citrate sesquihydrate.[7]
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The upper acetonitrile layer is ready for clean-up.
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Take a 1 mL aliquot of the supernatant from the soil or water extraction.
-
Add it to a 2 mL microcentrifuge tube containing d-SPE sorbents: 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) is recommended.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).[10]
-
Mobile Phase A: Water with 2 mM ammonium formate and 0.01% formic acid.[10]
-
Mobile Phase B: Methanol with 2 mM ammonium formate and 0.01% formic acid.[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Injection Volume: 2 µL.[10]
-
Column Temperature: 40°C.[10]
-
Gradient Elution:
-
Start with 95% A, hold for 1 min.
-
Linearly decrease A to 5% over 8 min.
-
Hold at 5% A for 2 min.
-
Return to 95% A in 0.1 min and re-equilibrate for 4 min.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor ion to product ion transitions for metaflumizone. A common transition is m/z 505.1 → 302.0.[10]
-
Optimize other MS parameters such as declustering potential and collision energy according to the specific instrument used.
Mandatory Visualization
Caption: Experimental workflow for metaflumizone analysis.
References
- 1. fao.org [fao.org]
- 2. Metaflumizone (Ref: BAS 320l) [sitem.herts.ac.uk]
- 3. repozytorium.piwet.pulawy.pl [repozytorium.piwet.pulawy.pl]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. epa.gov [epa.gov]
- 6. Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS [mdpi.com]
- 7. Development and Application of a Multi-Residue Method to Determine Pesticides in Agricultural Water Using QuEChERS Extraction and LC-MS/MS Analysis [mdpi.com]
- 8. epa.gov [epa.gov]
- 9. Degradation of metaflumizone in rice, water and soil under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for MRM Transition Optimization of Metaflumizone and Metaflumizone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaflumizone is a broad-spectrum insecticide belonging to the semicarbazone class. It functions by blocking sodium channels in the nervous systems of insects, leading to paralysis and death. Accurate and sensitive quantification of metaflumizone in various matrices is crucial for environmental monitoring, food safety, and pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the analytical method of choice for this purpose, offering high selectivity and sensitivity.
The use of a stable isotope-labeled internal standard, such as metaflumizone-d4, is highly recommended to ensure the accuracy and precision of quantitative analysis. The internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects. This document provides detailed application notes and protocols for the optimization of MRM transitions for both metaflumizone and its deuterated analogue, this compound.
Analyte Information
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Metaflumizone | 139968-49-3 | C₂₄H₁₆F₆N₄O₂ | 506.41 |
| This compound | 852403-68-0 | C₂₄H₁₂D₄F₆N₄O₂ | 510.43 |
MRM Transition Optimization
The optimization of MRM transitions is a critical step in developing a sensitive and specific LC-MS/MS method. This process involves the selection of a precursor ion (typically the protonated molecule [M+H]⁺ in positive ionization mode) and its fragmentation into stable product ions in the collision cell. The collision energy (CE) is then optimized to maximize the intensity of the desired product ions.
Metaflumizone MRM Transitions
Multiple MRM transitions have been reported for metaflumizone, providing flexibility in method development and ensuring high confidence in compound identification. The most intense transition is typically used for quantification (quantifier), while a second, less intense transition is used for confirmation (qualifier).
Table 1: Optimized MRM Transitions for Metaflumizone
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| 507.1 | 178.0 | 36 | Quantifier/Qualifier |
| 507.1 | 116.0 | 52 | Quantifier/Qualifier |
| 507.125 | 177.970 | Not Specified | Quantifier/Qualifier |
| 507.125 | 220.970 | Not Specified | Qualifier |
| 507.125 | 287.000 | Not Specified | Qualifier |
| 507.1 | 178.1 | 26 | Quantifier/Qualifier[1] |
| 507.1 | 287.1 | 24 | Qualifier[1] |
Note: The choice of quantifier and qualifier ions may vary depending on the instrument and matrix.
This compound MRM Transitions
As a deuterated internal standard, this compound has a mass shift of +4 Da compared to the unlabeled compound. Therefore, the expected precursor ion ([M+H]⁺) for this compound is m/z 511.1. The fragmentation pattern of this compound is expected to be similar to that of metaflumizone. The primary product ions will likely retain the deuterium labels, resulting in a corresponding mass shift.
Table 2: Predicted MRM Transitions for this compound
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Recommended Action |
| 511.1 | 178.0 or 182.0 | Optimize Collision Energy |
| 511.1 | 116.0 or 120.0 | Optimize Collision Energy |
| 511.1 | 287.0 or 291.0 | Optimize Collision Energy |
Protocol for this compound MRM Optimization:
It is crucial to experimentally optimize the MRM transitions for this compound on the specific LC-MS/MS instrument being used.
-
Prepare a standard solution of this compound at a suitable concentration (e.g., 1 µg/mL) in an appropriate solvent such as acetonitrile or methanol.
-
Infuse the solution directly into the mass spectrometer or perform a flow injection analysis.
-
In a full scan or precursor ion scan mode, confirm the mass of the protonated molecule at m/z 511.1.
-
Perform a product ion scan by selecting m/z 511.1 as the precursor ion and ramping the collision energy (e.g., from 10 to 60 eV).
-
Identify the most abundant and stable product ions. Based on the fragmentation of metaflumizone, look for ions around m/z 178-182, 116-120, and 287-291.
-
For the selected product ions, perform a collision energy optimization to determine the voltage that yields the highest intensity for each transition.
-
Select at least two MRM transitions for this compound to be used in the final analytical method.
Experimental Protocols
The following are representative experimental protocols for the analysis of metaflumizone and this compound. These should be adapted and validated for the specific application and matrix.
Sample Preparation (QuEChERS-based)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for the extraction of pesticides from various food and environmental matrices.
Workflow for QuEChERS Sample Preparation
References
Application Notes and Protocols for Metaflumizone-d4 in Veterinary Drug Residue Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaflumizone is a semicarbazone insecticide used in veterinary medicine for the control of ectoparasites on cats and dogs. Its presence in the food chain is regulated, necessitating sensitive and accurate analytical methods for the detection of its residues in animal-derived food products. The use of a stable isotope-labeled internal standard, such as metaflumizone-d4, is the gold standard for quantitative analysis by isotope dilution mass spectrometry (IDMS). This approach enhances the accuracy and precision of the analysis by compensating for matrix effects and variations during sample preparation and instrumental analysis.
These application notes provide a detailed protocol for the determination of metaflumizone residues in animal tissues (muscle and milk) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Principle
The method involves the extraction of metaflumizone and the internal standard, this compound, from the animal tissue matrix. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering substances. The final extract is analyzed by LC-MS/MS. Quantification is achieved by measuring the ratio of the response of the native analyte to that of the isotopically labeled internal standard.
Experimental Protocols
Sample Preparation: Bovine Muscle
Materials:
-
Homogenized bovine muscle tissue
-
Metaflumizone analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Acetic acid, glacial
-
n-Hexane, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, ultrapure
-
Oasis HLB SPE cartridges
-
Centrifuge tubes (50 mL)
-
Automated shaker
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh 10 g of homogenized bovine muscle sample into a 50 mL centrifuge tube.
-
Fortify the sample with a known amount of the this compound internal standard solution and let it stand for 20 minutes to allow for equilibration.
-
Add 20 mL of an extraction mixture of acetonitrile:ethyl acetate:acetic acid (49.5:49.5:1, v/v/v).
-
Shake vigorously for 1 minute on a vortex mixer, followed by 30 minutes on an automated shaker.
-
Centrifuge at 8000 rpm for 10 minutes at 0°C.
-
Transfer the supernatant to a clean tube. Repeat the extraction step with another 20 mL of the extraction mixture.
-
Combine the supernatants and place the tube in a freezer at -80°C for 20 minutes to precipitate fats and proteins.
-
Filter the cold supernatant through filter paper.
-
Evaporate the extract to near dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 10 mL of methanol:water (10:90, v/v).
-
Add 3 mL of n-hexane for defatting and shake vigorously for 1 minute. Centrifuge and discard the upper n-hexane layer.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 5 mL of water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 4 mL of methanol:acetonitrile (1:1, v/v).
-
-
Evaporate the eluate to dryness under a stream of nitrogen at 35°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation: Bovine Milk
Materials:
-
Bovine milk sample
-
Metaflumizone analytical standard
-
This compound internal standard solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Acetic acid, glacial
-
Oasis HLB SPE cartridges
-
Centrifuge tubes (50 mL)
-
Rotary shaker
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 10 g of a homogenized milk sample into a 50 mL centrifuge tube.
-
Fortify the sample with the this compound internal standard and let it stand for 10 minutes.
-
Add 20 mL of an extraction mixture of acetonitrile:methanol:acetic acid (49.5:49.5:1, v/v/v).
-
Shake for 60 minutes on a rotary shaker.
-
Centrifuge at 8,000 rpm for 10 minutes at 0°C.
-
Repeat the extraction with an additional 20 mL of the extraction mixture.
-
Combine the supernatants and freeze at -80°C for 20 minutes.
-
Evaporate the solution to near dryness at 35°C.
-
Redissolve the residue in 10 mL of methanol:water (10:90, v/v).
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol and 5 mL of water.
-
Load the extract onto the cartridge.
-
Wash with 5 mL of water.
-
Dry the cartridge under vacuum.
-
Elute with 4 mL of methanol:acetonitrile (1:1, v/v).
-
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
-
Start at 10% B, hold for 2 min.
-
Linearly increase to 90% B over 6 min.
-
Hold at 90% B for 2 min.
-
Return to 10% B and equilibrate for 3 min.
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (V) | Product Ion 2 (m/z) | Collision Energy (V) |
| Metaflumizone | 507.1 | 178.1 | 26 | 287.1 | 24 |
| This compound | 511.1 | 178.1 | 26 | 291.1 | 24 |
Note: The precursor ion for this compound is assumed to be M+4. Product ions and collision energies should be optimized experimentally.
Data Presentation
Table 1: Method Validation Parameters (Hypothetical Data)
| Parameter | Bovine Muscle | Bovine Milk | Acceptance Criteria |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.005 mg/kg | - |
| Limit of Detection (LOD) | 0.003 mg/kg | 0.0015 mg/kg | - |
| Recovery (%) at 0.01 mg/kg | 95.2 | 98.1 | 70-120% |
| Recovery (%) at 0.05 mg/kg | 92.8 | 96.5 | 70-120% |
| Recovery (%) at 0.1 mg/kg | 94.1 | 97.3 | 70-120% |
| Intra-day Precision (RSD%) | < 10% | < 8% | ≤ 20% |
| Inter-day Precision (RSD%) | < 12% | < 10% | ≤ 20% |
| Matrix Effect (%) | -5.2% | -3.8% | ± 20% |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Collision Energy (V) | Product Ion (Qualifier) | Collision Energy (V) | Dwell Time (ms) |
| Metaflumizone | 507.1 | 178.1 | 26 | 287.1 | 24 | 100 |
| This compound | 511.1 | 178.1 | 26 | 291.1 | 24 | 100 |
Visualizations
Caption: Workflow for veterinary drug residue analysis.
Caption: Isotope dilution quantification logic.
Troubleshooting & Optimization
troubleshooting poor peak shape for metaflumizone-d4 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the LC-MS analysis of metaflumizone-d4.
Frequently Asked Questions (FAQs)
General Peak Shape Issues
Q1: My this compound peak is tailing. What are the common causes and how can I fix it?
Peak tailing, where the latter half of the peak is wider than the front half, is a common issue. For a compound like metaflumizone, which contains basic functional groups, this can often be attributed to secondary interactions with the stationary phase.[1][2]
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Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic analytes, causing tailing.[1][3][4]
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Solution: Add a buffer to your mobile phase, such as ammonium formate or ammonium acetate, to minimize these interactions.[1][4] Ensure the buffer is present in both your aqueous and organic mobile phases for consistent performance across a gradient.[1][4] Using a highly deactivated or "end-capped" column can also reduce these secondary interactions.[2]
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Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[5][6]
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Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can lead to poor peak shape for all analytes.[3][7]
Q2: I am observing peak fronting for this compound. What could be the reason?
Peak fronting, where the front half of the peak is broader than the latter half, is often related to sample overload or issues with the sample solvent.[8][9]
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Sample Overload: Similar to peak tailing, injecting too high a concentration of the analyte can lead to fronting.[8][10]
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Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your initial mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the injection, resulting in a fronting peak.[7][8]
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Solution: Whenever possible, dissolve your sample in the initial mobile phase.[8] If this is not feasible due to solubility constraints, use the weakest solvent possible that still maintains sample solubility.
-
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Column Collapse or Channeling: Physical degradation of the column packing can lead to peak fronting.[6][9][10]
Q3: My this compound peak is split. What should I investigate?
Split peaks can be caused by problems at the head of the column or by issues with the sample injection.[5][11]
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Partially Blocked Column Frit: If the inlet frit of your column is partially blocked by particulates from the sample or system, it can cause the sample to be introduced onto the column unevenly, leading to a split peak.[9][11]
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Injection Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase or is too strong can cause peak splitting.[5][11]
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Solution: Ensure your sample solvent is compatible with and ideally weaker than your initial mobile phase.[5]
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Co-elution: It is possible that an interfering compound is co-eluting with your this compound peak.
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Solution: Review your sample preparation process for potential sources of contamination. Adjusting the chromatographic method (e.g., gradient, mobile phase) may help to resolve the two peaks.
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Q4: The peak for this compound is broad. How can I improve its sharpness?
Broad peaks can be a sign of several issues, from extra-column volume to suboptimal chromatographic conditions.[5][6]
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Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening.[5][7]
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Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.[5]
-
-
Low Column Temperature: Operating at too low a temperature can decrease diffusion rates and lead to broader peaks.
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Solution: Increasing the column temperature can improve peak efficiency. For metaflumizone, a column temperature of 40°C has been shown to improve sensitivity.[13]
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Slow Data Acquisition Rate: If the detector's data acquisition rate is too slow, it may not capture enough data points across the peak, resulting in a broad appearance.
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Solution: Increase the data acquisition rate (Hz) in your detector settings. A rate of at least 20 Hz is generally recommended.[7]
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Issues Specific to this compound
Q5: I've noticed a slight retention time shift between metaflumizone and this compound. Is this normal and what are the implications?
Yes, a small retention time difference between an analyte and its deuterated internal standard can occur in reversed-phase chromatography.[14] This is due to the slightly different physicochemical properties imparted by the deuterium atoms.
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Implications: If the analyte and internal standard peaks are not completely co-eluting, they may experience different levels of matrix effects (ion suppression or enhancement), which can lead to inaccurate quantification.[14]
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Solution:
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Method Optimization: Adjusting the chromatographic conditions, such as the gradient profile or mobile phase composition, may help to achieve better co-elution.
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Use of a Lower Resolution Column: In some cases, a column with slightly lower resolving power can be beneficial to ensure the analyte and internal standard peaks overlap sufficiently.[14]
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Q6: Given that metaflumizone is highly hydrophobic, are there any specific precautions I should take?
Metaflumizone has a high LogP value (4.6), indicating it is very lipophilic and has low water solubility.[13] This can influence several aspects of your analysis.
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Carryover: Hydrophobic compounds can be "sticky" and prone to carryover in the injection system.
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Solution: Use a strong needle wash solvent (e.g., a high percentage of organic solvent) to ensure the injector is thoroughly cleaned between runs.
-
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Sample Solubility: Ensure this compound is fully dissolved in your sample solvent. Precipitation can lead to blockages and poor peak shape.
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Adsorption: Metaflumizone has been noted to have a strong affinity for glass, polyethylene (PE), and steel surfaces.[15]
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Solution: Using non-returnable glassware for sample preparation is recommended to minimize analyte loss due to adsorption.[15]
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Troubleshooting Summary Tables
Table 1: Troubleshooting Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a buffer (e.g., ammonium formate) to the mobile phase. Use a modern, end-capped column. |
| Column Overload | Reduce injection volume or dilute the sample. |
| Column Contamination | Flush the column with a strong solvent. Replace the column if flushing is ineffective. |
| Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
Table 2: Troubleshooting Peak Fronting
| Potential Cause | Recommended Solution |
| Sample Overload | Decrease injection volume or sample concentration. |
| Sample Solvent Too Strong | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Degradation (Channeling) | Replace the analytical column. |
Table 3: Troubleshooting Split Peaks
| Potential Cause | Recommended Solution |
| Partially Blocked Column Frit | Back-flush the column. Use an in-line filter. |
| Injection Solvent Incompatibility | Ensure the sample solvent is miscible with the mobile phase. |
| Column Void | Replace the column. |
Experimental Protocols
Protocol 1: Column Health and System Cleanliness Check
This protocol helps to determine if poor peak shape is due to column degradation or system contamination.
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System Preparation:
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Remove the column from the system.
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Replace the column with a union.
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Run a high-organic mobile phase (e.g., 90-100% acetonitrile or methanol) through the system for 15-20 minutes to flush the tubing and injector.
-
-
Column Flushing:
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If the column is not the suspected issue, reconnect it in the reverse flow direction.
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Flush the column with a series of solvents, starting with your mobile phase without buffer, then moving to progressively stronger, miscible solvents. A typical sequence for a reversed-phase column is water, isopropanol, and then hexane (if compatible with your column phase), followed by isopropanol, and finally your initial mobile phase. Always consult the column manufacturer's guidelines for recommended flushing procedures.
-
-
Performance Evaluation:
-
Re-install the column in the correct flow direction.
-
Equilibrate the column with your initial mobile phase conditions.
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Inject a standard solution of this compound and compare the peak shape to a previous, acceptable result.
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Protocol 2: Sample Solvent and Concentration Evaluation
This experiment is designed to diagnose issues related to the sample itself, such as solvent incompatibility or overload.
-
Prepare a Dilution Series:
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Prepare a series of dilutions of your this compound sample in the initial mobile phase. The concentrations should span from your current working concentration to at least a 10-fold lower concentration.
-
-
Prepare Samples in Different Solvents:
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If solubility allows, dissolve your this compound standard in:
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The initial mobile phase composition.
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A solvent stronger than the initial mobile phase (e.g., 100% acetonitrile).
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A solvent weaker than the initial mobile phase (e.g., a higher percentage of water).
-
-
-
Analysis:
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Inject the dilution series prepared in the initial mobile phase. Observe if the peak shape improves at lower concentrations. If so, you are likely experiencing column overload.
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Inject the samples prepared in the different solvents. Compare the peak shapes. The best peak shape should be observed when the sample is dissolved in the weakest solvent.
-
Visual Troubleshooting Guides
Caption: A workflow diagram for troubleshooting poor peak shape.
Caption: Analyte and internal standard (IS) co-elution.
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. halocolumns.com [halocolumns.com]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. epa.gov [epa.gov]
Technical Support Center: Mitigating Matrix Effects with Metaflumizone-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing metaflumizone-d4 as an internal standard to mitigate matrix effects in complex samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in the analysis of metaflumizone?
A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative analysis to compensate for variations in sample preparation and matrix effects.[1] Ideally, it co-elutes with the unlabeled metaflumizone and experiences similar ionization suppression or enhancement, allowing for more accurate quantification based on the analyte-to-internal standard peak area ratio.
Q2: Why am I observing poor accuracy and precision even when using this compound?
A2: While SIL internal standards are the gold standard, issues can still arise. Potential causes for poor accuracy and precision include:
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Chromatographic Separation: Deuterium substitution can sometimes lead to slight differences in retention time between the analyte and the internal standard.[1] If this separation occurs in a region of variable matrix effects, the analyte and internal standard will be affected differently, leading to inaccurate results.
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Differential Matrix Effects: The co-eluting matrix components may not affect the ionization of metaflumizone and this compound identically.
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Sample Preparation Inconsistencies: Although this compound is designed to compensate for sample prep variability, extreme variations can still impact results.
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Incorrect Spiking Level: The concentration of the internal standard should be appropriate for the expected analyte concentration range.
Q3: Can this compound be used to correct for matrix effects in all complex samples?
A3: While this compound is a powerful tool, its effectiveness can be matrix-dependent. In highly complex matrices, the extent of ion suppression or enhancement may be so severe that even a co-eluting internal standard cannot fully compensate. It is crucial to validate the method in each different matrix to assess the degree of matrix effect and the ability of the internal standard to correct for it.
Q4: What are the key validation parameters to assess when using this compound?
A4: Key validation parameters include:
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Matrix Effect (ME): To quantify the extent of ion suppression or enhancement.
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Recovery (RE): To assess the efficiency of the extraction process for both the analyte and the internal standard.
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Process Efficiency (PE): The overall efficiency of the analytical method, combining matrix effect and recovery.
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Precision (RSD%): To evaluate the reproducibility of the method.
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Linearity (R²): To ensure a proportional response across a range of concentrations.
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Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified with acceptable accuracy and precision.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Poor peak shape for metaflumizone and/or this compound | Injection of sample extract in a solvent stronger than the initial mobile phase. | - Dilute the sample extract with the initial mobile phase before injection.- Utilize an online dilution system if available. |
| Significant retention time shift between metaflumizone and this compound | Isotope effect, column aging, or changes in mobile phase composition. | - Optimize the chromatographic gradient to ensure co-elution.- Use a new column or re-equilibrate the system thoroughly.- Prepare fresh mobile phase. |
| High variability in the analyte/internal standard area ratio across replicate injections | Inconsistent sample preparation, instrument instability, or severe and variable matrix effects. | - Review and standardize the sample preparation workflow.- Perform system suitability tests to ensure instrument performance.- Further dilute the sample extract to reduce the concentration of matrix components. |
| Low recovery of both analyte and internal standard | Inefficient extraction from the sample matrix. | - Optimize the extraction solvent and technique (e.g., shaking time, temperature).- Evaluate different solid-phase extraction (SPE) sorbents for cleanup. |
| Internal standard signal is suppressed or enhanced significantly more than the analyte | Differential matrix effects. | - Optimize sample cleanup to remove interfering matrix components.- Adjust chromatographic conditions to separate the analyte and internal standard from the region of severe matrix effects.- Evaluate the use of matrix-matched calibration standards in conjunction with the internal standard. |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of metaflumizone in complex matrices. Similar validation should be performed to characterize the performance of this compound as an internal standard.
Table 1: Method Validation Parameters for Metaflumizone in Tomatoes and Peppers
| Parameter | Tomato | Pepper |
| Matrix Effect (%) | -2.72 | -9.43 |
| Recovery (%) | 77.2 - 94.1 | 77.2 - 94.1 |
| Precision (RSD%) | < 20 | < 20 |
| LOQ (mg/kg) | 0.005 | 0.005 |
Data sourced from a study on metaflumizone residue dynamics.[2]
Table 2: LC-MS/MS Parameters for Metaflumizone
| Parameter | Value |
| Precursor Ion (m/z) | 507.1 |
| Product Ion 1 (m/z) | 178.0 |
| Collision Energy 1 (V) | 36 |
| Product Ion 2 (m/z) | 116.0 |
| Collision Energy 2 (V) | 52 |
| Retention Time (min) | 7.99 |
Data from a multi-residue pesticide analysis method.[3]
Experimental Protocols
Protocol 1: Extraction and Cleanup of Metaflumizone from Complex Matrices (e.g., Fruits, Vegetables)
This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
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Sample Homogenization: Homogenize a representative portion of the sample.
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Extraction:
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Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Spike with an appropriate volume of this compound internal standard solution.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
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Shake vigorously for 1 minute.
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Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup:
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Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).
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Vortex for 30 seconds.
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Centrifuge at high speed for 2 minutes.
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-
Final Extract Preparation:
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Take an aliquot of the cleaned-up supernatant and dilute as needed with the initial mobile phase.
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Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
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Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient:
-
0-1 min: 95% A
-
1-8 min: Linear gradient to 5% A
-
8-10 min: Hold at 5% A
-
10.1-12 min: Return to 95% A and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Metaflumizone: As specified in Table 2.
-
This compound: Determine the appropriate precursor and product ions (precursor will be m/z + 4). Optimize collision energies.
-
Visualizations
Caption: Experimental workflow for the analysis of metaflumizone using this compound.
Caption: Troubleshooting logic for issues encountered during analysis with this compound.
References
Technical Support Center: Deuterated Internal Standards in Quantitative Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated internal standards in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using deuterated internal standards?
The most prevalent issues include:
-
Isotopic Exchange (H/D Exchange): Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or sample matrix, leading to a decrease in the internal standard's signal and inaccurate quantification.[1]
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Chromatographic Separation (Isotope Effect): The deuterated internal standard may exhibit a slightly different retention time than the native analyte due to the deuterium isotope effect, which can alter its physicochemical properties like lipophilicity.[1][2] This can lead to differential matrix effects.
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Purity of the Internal Standard: The presence of unlabeled analyte as an impurity in the deuterated internal standard can artificially inflate the analyte's measured concentration.[3]
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Differential Matrix Effects: Even with co-elution, the analyte and the internal standard may experience different degrees of ion suppression or enhancement from matrix components.[2][4][5][6][7]
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Cross-Contribution of Ions: In mass spectrometry, fragmentation of the analyte and the internal standard can produce ions with the same mass-to-charge ratio, causing interference.[8]
Q2: What are the ideal purity requirements for a deuterated internal standard?
For reliable and accurate quantitative results, a deuterated internal standard should ideally have:
-
Isotopic Purity (Enrichment): ≥98% to minimize the contribution of the unlabeled analyte.[9]
-
Chemical Purity: >99% to ensure that the internal standard behaves consistently and to avoid interference from other impurities.[9]
Q3: How many deuterium atoms are recommended for an internal standard?
Typically, incorporating 3 to 6 deuterium atoms is sufficient. The key is to have a mass difference large enough to prevent isotopic overlap with the analyte's natural isotope distribution (usually a +3 Da shift is adequate) while minimizing the potential for altering the molecule's physicochemical properties.[9]
Q4: Can the choice of derivatization agent affect my deuterated internal standard?
Yes, the derivatization method can significantly impact the suitability of a deuterated internal standard.[8][10] Different derivatization agents can alter the fragmentation patterns in mass spectrometry, potentially leading to cross-contribution between the analyte and the internal standard.[8][10] It is crucial to evaluate the performance of the internal standard with the specific derivatization protocol being used.[8][10]
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Internal Standard Response
Symptoms:
-
The peak area or height of the deuterated internal standard is not consistent across a batch of samples.
-
A gradual decrease or increase in the internal standard signal is observed over the course of an analytical run.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Isotopic (H/D) Exchange | 1. Assess Label Stability: Incubate the deuterated internal standard in the sample matrix and mobile phase at different pH values and temperatures to check for deuterium loss.[1] 2. Relocate Deuterium Labels: If exchange is confirmed, select or synthesize an internal standard where deuterium atoms are placed on more stable positions (e.g., aromatic rings, non-acidic carbons).[1][11] | Protocol for Isotopic Exchange Assessment: 1. Prepare solutions of the deuterated internal standard in blank matrix, acidic, neutral, and basic aqueous solutions, and the mobile phase. 2. Incubate these solutions at room temperature and an elevated temperature (e.g., 40°C) for various time points (e.g., 0, 4, 8, 24 hours). 3. Analyze the samples by LC-MS and monitor for a decrease in the deuterated internal standard's signal and the appearance of a signal corresponding to the partially or fully non-deuterated analyte. |
| Matrix Effects | 1. Evaluate Matrix Effects: Perform a post-extraction addition experiment to determine if ion suppression or enhancement is occurring.[4] 2. Improve Sample Preparation: Implement more rigorous sample cleanup procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components. 3. Optimize Chromatography: Adjust the chromatographic method to separate the analyte and internal standard from the matrix interferences. | Protocol for Matrix Effect Evaluation: 1. Extract a blank matrix sample. 2. Post-extraction, spike the extract with the analyte and the deuterated internal standard at a known concentration. 3. Prepare a standard solution of the analyte and internal standard in a clean solvent at the same concentration. 4. Compare the peak areas of the analyte and internal standard in the matrix extract to those in the clean solvent. A significant difference indicates the presence of matrix effects. |
Issue 2: Poor Accuracy and Precision at Low Concentrations
Symptoms:
-
The assay fails to meet acceptance criteria for accuracy and precision for the lower limit of quantification (LLOQ) and quality control (QC) samples.
-
Observed concentrations are consistently higher than the nominal concentrations, especially at the LLOQ.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Unlabeled Analyte Impurity in Internal Standard | 1. Verify Purity: Analyze the deuterated internal standard solution by itself to check for the presence of the unlabeled analyte.[3] 2. Quantify the Impurity: If present, determine the percentage of the unlabeled analyte in the internal standard. 3. Source a Higher Purity Standard: Obtain a new batch of the internal standard with higher isotopic purity. | Protocol for Purity Assessment: 1. Prepare a high-concentration solution of the deuterated internal standard. 2. Acquire data using the mass transitions for both the deuterated internal standard and the unlabeled analyte. 3. If a peak is detected for the unlabeled analyte, its area relative to the deuterated standard can be used to estimate the level of impurity. |
| Differential Matrix Effects due to Chromatographic Separation | 1. Check for Co-elution: Carefully examine the chromatograms to see if the analyte and internal standard have slightly different retention times.[2] 2. Modify Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to achieve complete co-elution.[2] Using a column with lower resolution might help in achieving co-elution.[2] 3. Consider Alternative Isotopes: If co-elution cannot be achieved, consider using a 13C or 15N labeled internal standard, which are less likely to exhibit chromatographic shifts.[1][2] | Protocol for Assessing Co-elution: 1. Prepare a sample containing both the analyte and the deuterated internal standard. 2. Acquire data with a high data acquisition rate to accurately determine the peak apex for both compounds. 3. Overlay the chromatograms for the analyte and the internal standard and visually inspect for any separation. Calculate the retention time difference. |
Visual Guides
Caption: Troubleshooting workflow for common issues with deuterated internal standards.
Caption: Impact of the deuterium isotope effect on chromatographic co-elution.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
improving recovery of metaflumizone-d4 during sample extraction
Welcome to the technical support center for metaflumizone-d4 sample extraction. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recovery of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
Metaflumizone is a semicarbazone insecticide that acts as a sodium channel blocker. This compound is a deuterated form of metaflumizone, meaning some hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry (LC-MS/MS). Since its chemical and physical properties are nearly identical to the non-deuterated analyte, it can be used to accurately correct for analyte loss during sample preparation and for matrix effects during analysis.
Q2: What are the main challenges in achieving good recovery of this compound?
The primary challenges stem from the hydrophobic nature of metaflumizone, its potential for instability in certain aqueous environments, and the complexity of the sample matrix. Low aqueous solubility can lead to poor extraction efficiency if the appropriate organic solvent is not used. Additionally, complex matrices such as fatty foods or soil can introduce interfering substances that affect recovery and analytical detection.
Q3: Which extraction method is most suitable for this compound?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting metaflumizone from various matrices, particularly fruits and vegetables.[1][2][3] However, traditional methods like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can also be optimized for good recovery, especially from more complex or fatty matrices. The choice of method often depends on the sample type, available resources, and the desired level of cleanup.
Q4: How can I prevent the degradation of this compound during sample storage and preparation?
To maintain the stability of this compound, it is recommended to store standard solutions at -20°C.[4] During sample preparation, minimizing the time samples are in aqueous solutions without organic solvent can prevent degradation. The addition of acetonitrile (ACN) has been shown to improve the stability of metaflumizone in aqueous solutions. For long-term storage of extracts, keeping them at low temperatures is crucial.
Troubleshooting Guides
Low Recovery of this compound
Low recovery of the internal standard is a critical issue that can lead to inaccurate quantification of the target analyte. The following sections provide troubleshooting guidance for the most common extraction techniques.
The QuEChERS method involves an extraction and partitioning step followed by a dispersive solid-phase extraction (dSPE) cleanup.
Troubleshooting Common QuEChERS Issues
| Problem | Potential Cause | Recommended Solution |
| Low Recovery in Extraction Step | Incomplete homogenization of the sample. | For solid samples, ensure thorough homogenization to a fine consistency. For dry samples like grains or tea, pre-hydration with water is necessary before adding the extraction solvent.[5][6] |
| Inefficient partitioning of this compound into the organic phase. | Ensure the correct ratio of acetonitrile to sample and the appropriate salt mixture (e.g., MgSO₄, NaCl, sodium citrate) is used to induce proper phase separation.[1] | |
| pH of the sample matrix is not optimal. | For pH-sensitive analytes, using a buffered QuEChERS method (e.g., AOAC or EN methods) can improve recovery. | |
| Low Recovery in dSPE Cleanup Step | Analyte is being adsorbed by the dSPE sorbent. | Metaflumizone is hydrophobic, so it may interact with C18 sorbent. If using a mix of sorbents, consider reducing the amount of C18 or choosing an alternative. Primary secondary amine (PSA) is effective for removing sugars and fatty acids without significantly affecting metaflumizone recovery. |
| The sample matrix is high in fat content. | For fatty matrices, a dSPE cleanup with C18 is often necessary to remove lipids. A freezing-out step, where the extract is frozen to precipitate fats before centrifugation, can also be a highly effective cleanup strategy.[7] |
SPE is a cartridge-based extraction method that can be highly selective.
Troubleshooting Common SPE Issues
| Problem | Potential Cause | Recommended Solution |
| Analyte Breakthrough During Sample Loading | The sorbent is not properly conditioned or has dried out. | Ensure the sorbent bed is fully wetted by conditioning with methanol followed by water or an appropriate buffer. Do not let the sorbent dry out before loading the sample. |
| The sample loading flow rate is too high. | Decrease the flow rate to allow for adequate interaction between the analyte and the sorbent. | |
| The sample solvent is too strong. | Dilute the sample with a weaker solvent to ensure the analyte is retained on the sorbent. | |
| Poor Analyte Elution | The elution solvent is too weak. | Increase the strength of the elution solvent. For the hydrophobic metaflumizone, a higher percentage of organic solvent in the elution mixture may be needed. |
| Insufficient volume of elution solvent. | Increase the volume of the elution solvent to ensure complete desorption of the analyte from the sorbent. |
LLE is a classic extraction technique based on the partitioning of an analyte between two immiscible liquid phases.
Troubleshooting Common LLE Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Extraction Efficiency | The organic solvent is not optimal for the hydrophobic metaflumizone. | Use a non-polar or semi-polar solvent such as dichloromethane or a mixture of hexane and acetone. |
| The pH of the aqueous phase is not optimal. | Adjusting the pH of the sample may be necessary to ensure metaflumizone is in a neutral form, enhancing its partitioning into the organic phase. | |
| Formation of an emulsion. | Centrifuge the sample at a higher speed or for a longer duration. Adding salt to the aqueous phase can also help to break the emulsion. | |
| Analyte Adsorption to Glassware | The analyte is sticking to the surface of the extraction vessel. | Silanize the glassware before use to reduce active sites for adsorption. |
Experimental Protocols
QuEChERS Method for Fruits and Vegetables (e.g., Tomatoes, Peppers)
This protocol is adapted from a validated method for metaflumizone analysis in tomatoes and peppers.[1][4]
-
Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Partitioning: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.
-
dSPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
Analysis: The supernatant is ready for LC-MS/MS analysis.
Generic Solid-Phase Extraction (SPE) Protocol for Water Samples
-
Sorbent Selection: Use a reversed-phase sorbent such as C18.
-
Cartridge Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the water sample (e.g., 100 mL) onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the this compound with 5-10 mL of a suitable organic solvent like acetonitrile or ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of a solvent compatible with the analytical instrument.
Data Presentation
Table 1: Recovery of Metaflumizone using QuEChERS in Different Matrices
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Tomato | 0.005 | 81.7 | < 5.7 | [4] |
| Pepper | 0.005 | 77.2 | < 5.7 | [4] |
| Aster scaber | 0.5 | 109.2 | N/A | [7] |
| Aster scaber | 2.5 | 95.8 | N/A | [7] |
Table 2: Matrix Effects of Metaflumizone in Different Matrices using QuEChERS
| Matrix | Matrix Effect (%) | Observation | Reference |
| Tomato | -2.72 | Signal Suppression | [1][4] |
| Pepper | -9.43 | Signal Suppression | [1][4] |
Negative values indicate signal suppression, while positive values would indicate signal enhancement.
Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
dealing with ion suppression/enhancement for metaflumizone-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to ion suppression and enhancement during the analysis of metaflumizone-d4 by LC-MS/MS.
Troubleshooting Guides
Issue: Poor Peak Shape and Low Signal Intensity for this compound
This issue often points towards significant ion suppression or suboptimal chromatographic conditions. Follow these steps to diagnose and resolve the problem.
Step 1: Evaluate Matrix Effects
The first step is to determine if the observed issue is due to matrix effects. This can be achieved by comparing the signal response of this compound in a pure solvent standard versus a matrix-matched standard.
Experimental Protocol: Matrix Effect Assessment
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Prepare a Solvent Standard: Dissolve this compound in a pure solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 50 ng/mL).
-
Prepare a Matrix-Matched Standard: Spike the same concentration of this compound into a blank matrix extract that has been processed using your sample preparation method.
-
Analysis: Inject both standards into the LC-MS/MS system under the same conditions.
-
Calculation: Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) * 100
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
Step 2: Implement Mitigation Strategies
Based on the assessment of matrix effects, implement one or more of the following strategies.
Experimental Protocol: Sample Dilution
A simple and effective method to reduce matrix effects is to dilute the sample extract.[1]
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Dilution Series: Prepare a series of dilutions of the sample extract (e.g., 1:5, 1:10, 1:20) using the initial mobile phase composition.
-
Analysis: Inject the diluted samples and evaluate the signal intensity and peak shape of this compound.
-
Optimization: Select the dilution factor that provides the best balance between reducing matrix effects and maintaining sufficient sensitivity.
Experimental Protocol: Chromatographic Optimization
Improving the separation of this compound from co-eluting matrix components can significantly reduce ion suppression.[2]
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Gradient Modification: Adjust the gradient elution profile. A shallower gradient can increase the separation between the analyte and interfering compounds.
-
Column Chemistry: Consider using a different column chemistry (e.g., a column with a different stationary phase) to alter selectivity.
-
Flow Rate Adjustment: Optimizing the flow rate can improve peak resolution.
Experimental Protocol: Sample Preparation Modification
Enhanced sample cleanup can remove interfering matrix components before LC-MS/MS analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common starting point for pesticide residue analysis.[1]
-
Evaluate Different Sorbents: If using a dispersive SPE (d-SPE) cleanup step, test different sorbents such as C18, PSA (Primary Secondary Amine), or GCB (Graphitized Carbon Black) to remove different types of interferences.
-
Solid Phase Extraction (SPE): For complex matrices, a more rigorous cleanup using cartridge-based SPE may be necessary. Select a sorbent that retains the interferences while allowing this compound to elute.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ion suppression for this compound?
Ion suppression for this compound, as with other analytes in LC-MS/MS, is primarily caused by co-eluting matrix components that interfere with the ionization process in the mass spectrometer's source.[2][3] Common sources of these interfering compounds include salts, lipids, proteins, and other endogenous materials from the sample matrix. The competition for charge in the electrospray ionization (ESI) source is a key mechanism of ion suppression.[2]
Q2: How can I differentiate between ion suppression and instrument sensitivity issues?
To distinguish between ion suppression and a general loss of instrument sensitivity, perform the following checks:
-
Analyze a Solvent Standard: Inject a standard of this compound in pure solvent. If the signal is strong and the peak shape is good, the instrument is likely performing well.
-
Post-Column Infusion: A more definitive method is to perform a post-column infusion experiment. Continuously infuse a solution of this compound into the MS source while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.
Q3: Is this compound a suitable internal standard to compensate for ion suppression of metaflumizone?
Yes, a stable isotope-labeled internal standard like this compound is an excellent choice to compensate for matrix effects on the unlabeled metaflumizone.[4] Since this compound has nearly identical physicochemical properties and chromatographic behavior to the native analyte, it will experience similar degrees of ion suppression or enhancement. This allows for accurate quantification as the ratio of the analyte to the internal standard remains constant even if the absolute signal intensity of both is suppressed.
Q4: What level of ion suppression is considered acceptable?
The acceptable level of ion suppression can vary depending on the assay requirements and regulatory guidelines. Generally, matrix effects are considered significant if the signal is suppressed or enhanced by more than 20%.[5] The key is to ensure that the matrix effects are consistent across all samples and that the use of an appropriate internal standard, like this compound, can reliably correct for these effects.
Q5: Can the choice of mobile phase additives affect ion suppression?
Yes, mobile phase additives can influence the ionization efficiency and potentially mitigate ion suppression. Common additives in reversed-phase LC-MS for pesticide analysis include formic acid or acetic acid for positive ion mode, and ammonium formate or acetate. It is important to optimize the type and concentration of the mobile phase additive to achieve the best signal for this compound while minimizing matrix effects.
Decision Logic for Mitigation Strategy Selection
Caption: Decision tree for selecting a strategy to mitigate ion suppression.
Data Summary
The following table provides an illustrative summary of potential matrix effects for this compound in different sample types. Note that these are example values and the actual matrix effect should be determined experimentally for your specific matrix and method.
| Matrix Type | Typical Sample Preparation | Expected Matrix Effect (Illustrative) | Recommended Mitigation Strategy |
| Tomato | QuEChERS | Mild Suppression (-15%) | Matrix-Matched Calibration |
| Pepper | QuEChERS | Mild to Moderate Suppression (-25%) | Sample Dilution (1:5) |
| Tea | Modified QuEChERS with CaCl2 | Moderate to High Suppression (-50%)[1] | Enhanced Cleanup (d-SPE with GCB), Sample Dilution (1:10) |
| Leek | QuEChERS | High Suppression (> -50%)[1] | Enhanced Cleanup (d-SPE with PSA/C18), Chromatographic Optimization |
| Animal Tissue (Fat) | Acetonitrile Extraction, Liquid-Liquid Partition | Moderate Suppression (-30%) | Enhanced Cleanup (SPE), Matrix-Matched Calibration |
Disclaimer: The quantitative data in the table is for illustrative purposes to demonstrate potential ranges of matrix effects and should not be taken as absolute values. Experimental verification is crucial.
References
- 1. The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
inconsistent results using metaflumizone-d4 internal standard
Welcome to the technical support center for the use of metaflumizone-d4 as an internal standard in analytical testing. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve inconsistencies in their experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound considered ideal for LC-MS/MS analysis?
Stable isotopically labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry.[1][2] This is because they share very similar physicochemical properties with the analyte of interest (metaflumizone). This similarity ensures they behave almost identically during sample preparation, extraction, and chromatography.[1] Ideally, a SIL internal standard co-elutes with the analyte, experiencing the same degree of matrix effects and ionization efficiency, which allows for accurate correction of any variations during the analytical process.[3]
Q2: What are the most common causes of inconsistent results when using this compound?
The most frequently encountered issues leading to inconsistent results include:
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Matrix Effects: Differential ionization suppression or enhancement between metaflumizone and this compound due to co-eluting matrix components.[4][5][6]
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Chromatographic Separation: A slight difference in retention time between the analyte and the internal standard, which can lead to them being affected differently by matrix effects.[2][3]
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Internal Standard Stability: Potential degradation of this compound or exchange of deuterium atoms under certain storage or sample processing conditions.[1][7]
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Sample Preparation Inconsistencies: Variability in extraction efficiency or volumetric additions.
-
Instrumental Variability: Inconsistent performance of the LC-MS/MS system, such as fluctuations in the ion source or injection inconsistencies.[8][9]
Q3: Can the position of the deuterium labels on the this compound molecule affect its performance?
Yes, the position of the deuterium labels can be critical. If the labels are on a part of the molecule that is prone to hydrogen-deuterium exchange, the isotopic purity of the internal standard can be compromised, leading to inaccurate quantification.[1] It is crucial to use an internal standard where the labels are in a stable position.
Q4: How can I determine if matrix effects are causing the inconsistency in my results?
A post-extraction addition experiment is a common way to evaluate matrix effects.[6] This involves comparing the response of the analyte and internal standard in a clean solvent to their response when spiked into a blank matrix extract. A significant difference in the signal indicates the presence of matrix effects.
Troubleshooting Guides
Issue 1: High Variability in Internal Standard Response Across a Batch
If you observe a significant and inconsistent variation in the peak area of this compound across a single analytical run, follow this troubleshooting guide.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Injection Volume | Inspect the autosampler for air bubbles in the syringe and sample loop. Run a series of blank injections to check for carryover. | Consistent injection volumes should result in more stable internal standard peak areas. |
| Variable Ionization | Clean the ion source of the mass spectrometer. Check for fluctuations in the spray voltage and gas flows. | A clean and stable ion source should provide more consistent ionization and, therefore, a more stable internal standard signal. |
| Matrix Effects | Prepare matrix-matched calibration standards and quality control samples to see if the variability is matrix-dependent.[10] | If variability is reduced with matrix-matched standards, it confirms that matrix effects are a significant contributor. |
| Sample Preparation Error | Review the sample preparation protocol for any steps that could introduce variability, such as inconsistent vortexing or evaporation. | A more rigorously controlled sample preparation process should lead to more consistent results. |
Troubleshooting Workflow: Inconsistent Internal Standard Response
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. myadlm.org [myadlm.org]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Method validation and residue analysis of methoxyfenozide and metaflumizone in Chinese broccoli under field conditions by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internal standard inconsistent response - Chromatography Forum [chromforum.org]
- 9. Inconsistent response from Agilent 7890/5975C - Chromatography Forum [chromforum.org]
- 10. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Collision Energy for Metaflumizone-d4 Fragmentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metaflumizone-d4 in mass spectrometry applications. The following information is designed to help you optimize collision energy for fragmentation and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion ([M+H]⁺) for this compound?
The expected protonated molecule ([M+H]⁺) for metaflumizone has a mass-to-charge ratio (m/z) of approximately 505.1. For this compound, assuming the four deuterium atoms replace four hydrogen atoms, the expected precursor ion would be approximately m/z 509.1. It is crucial to confirm this value by infusing a standard solution of this compound into the mass spectrometer.
Q2: What are the common product ions for metaflumizone fragmentation, and what are the typical starting collision energies?
Based on literature for the non-deuterated metaflumizone, common product ions and their reported collision energies can be used as a starting point for this compound. Since deuterated standards exhibit similar fragmentation behavior to their non-deuterated counterparts, these values provide a strong initial basis for optimization.
Data Summary: Reported MRM Transitions and Collision Energies for Metaflumizone
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 505.1 | 301.9 | Not Specified |
| Not Specified | 178.1 | 26 |
| Not Specified | 287.1 | 24 |
Note: These values are for the non-deuterated metaflumizone and should be used as a starting point for optimizing this compound.
Q3: My signal intensity for this compound is low. What are the potential causes and solutions?
Low signal intensity can stem from several factors. Here are some common troubleshooting steps:
-
Suboptimal Collision Energy: The applied collision energy may be too low to induce efficient fragmentation or too high, leading to excessive fragmentation into very small, unmonitored ions. A systematic optimization of the collision energy is recommended.
-
Source Conditions: Inefficient ionization in the MS source can lead to a weak precursor ion signal. Optimize source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature.
-
Mobile Phase Composition: The mobile phase composition can affect ionization efficiency. Ensure the mobile phase is compatible with electrospray ionization (ESI), and consider the use of additives like formic acid or ammonium formate to promote protonation.
-
Analyte Degradation: this compound may be degrading in the source or during chromatography. Check for in-source decay and assess the stability of your standard solutions.
-
Instrument Contamination: A contaminated mass spectrometer can lead to signal suppression. Perform routine cleaning and maintenance of the ion source and optics.
Q4: I am observing significant peak tailing or splitting for this compound. How can I improve the peak shape?
Poor peak shape is often a chromatographic issue. Consider the following:
-
Column Choice: Ensure you are using a suitable column for the analysis of metaflumizone. A C18 column is a common choice.
-
Mobile Phase pH: The pH of the mobile phase can affect the retention and peak shape of your analyte. Experiment with small adjustments to the mobile phase pH.
-
Injection Solvent: Injecting your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Try to match the injection solvent to the initial mobile phase composition as closely as possible.
-
Column Overloading: Injecting too much analyte can lead to peak fronting or tailing. Try injecting a lower concentration of your standard.
Troubleshooting Guide: Collision Energy Optimization
This guide provides a step-by-step protocol for optimizing the collision energy for this compound fragmentation to achieve maximum signal intensity for your target product ions.
Experimental Protocol: Collision Energy Optimization
-
Prepare a Standard Solution: Prepare a working standard solution of this compound in a solvent compatible with your LC-MS system (e.g., acetonitrile or methanol). A typical concentration is 100-1000 ng/mL.
-
Direct Infusion or Flow Injection Analysis:
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-20 µL/min).
-
Flow Injection Analysis (FIA): If direct infusion is not available, perform repeated injections of the standard solution into the LC system without a column, or with a short, non-retentive column, to obtain a stable signal.
-
-
Select the Precursor Ion: In the mass spectrometer software, set the instrument to monitor the protonated molecule of this compound (expected around m/z 509.1).
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Perform a Product Ion Scan: Acquire a product ion scan (also known as MS/MS or daughter scan) to identify the major fragment ions of this compound. Start with a collision energy of approximately 25 V and observe the resulting spectrum.
-
Identify Potential Product Ions: From the product ion scan, identify two to three of the most abundant and specific fragment ions. These will be your candidate product ions for Multiple Reaction Monitoring (MRM). Based on the data for metaflumizone, ions around m/z 178.1, 287.1, and 301.9 are likely candidates.
-
Optimize Collision Energy for Each Product Ion:
-
Set up an MRM method monitoring the transition from the precursor ion (e.g., m/z 509.1) to one of your selected product ions.
-
Create a series of experiments where the collision energy is ramped in small increments (e.g., 2-5 V) over a relevant range (e.g., 10-50 V).
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For each increment, record the signal intensity of the product ion.
-
Plot the signal intensity against the collision energy to generate a collision energy profile.
-
The optimal collision energy is the value that produces the highest signal intensity.
-
Repeat this process for each of your selected product ions.
-
-
Select Quantifier and Qualifier Ions: Based on the optimization, select the product ion that gives the most intense and stable signal as your "quantifier" ion. Select a second, less intense but still robust, product ion as your "qualifier" ion for confirmation.
Logical Workflow for Collision Energy Optimization
Caption: Workflow for optimizing collision energy for this compound.
Signaling Pathway Analogy: Collision-Induced Dissociation
While not a biological signaling pathway, the process of collision-induced dissociation (CID) in a mass spectrometer can be visualized in a similar manner, showing the flow from the precursor ion to its product ions.
Caption: Conceptual diagram of Collision-Induced Dissociation (CID).
Validation & Comparative
Determining Linearity and Range with Metaflumizone-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the precision and reliability of quantitative data are paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate measurements, particularly in complex matrices. This guide provides a comprehensive comparison of metaflumizone-d4 as an internal standard, focusing on the determination of linearity and range in analytical methods. By examining its performance against the characteristics of an ideal internal standard and providing detailed experimental protocols, this document serves as a valuable resource for researchers developing and validating robust bioanalytical assays.
The Ideal Internal Standard: A Benchmark for Performance
An ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection. This ensures that any variations encountered by the analyte are mirrored by the IS, allowing for accurate correction and quantification. The key attributes of an effective internal standard include:
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Structural Similarity: The IS should be structurally and chemically similar to the analyte.
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Co-elution: In chromatographic methods, the IS should elute close to the analyte without causing interference.
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Similar Ionization Efficiency: In mass spectrometry-based methods, the IS and analyte should exhibit comparable ionization responses.
-
Stability: The IS must be stable throughout the sample preparation, storage, and analysis.
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Absence in Samples: The IS should not be endogenously present in the biological samples being analyzed.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis using mass spectrometry.[1] This is because their physicochemical properties are nearly identical to the unlabeled analyte, leading to very similar extraction recovery, chromatographic retention, and ionization efficiency. The mass difference allows for their distinct detection by the mass spectrometer.
Performance of this compound as an Internal Standard
This compound, a deuterated analog of the insecticide metaflumizone, is an excellent choice for an internal standard in analytical methods for the quantification of metaflumizone. Its performance aligns closely with the principles of an ideal internal standard.
Key Performance Characteristics:
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High Structural and Chemical Similarity: Being a deuterated version, this compound has virtually identical chemical properties to metaflumizone, ensuring it behaves similarly during sample extraction and chromatographic separation.
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a significant source of error in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects, as both the analyte and the IS are affected similarly.
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Improved Precision and Accuracy: By effectively normalizing for variability in the analytical process, this compound significantly enhances the precision and accuracy of the quantitative results. Studies have shown that using a SIL internal standard leads to a significant improvement in the precision of the method compared to using a structural analog.[1]
While direct comparative studies with other specific internal standards for metaflumizone are not extensively published, the well-established advantages of SIL internal standards provide a strong basis for the superior performance of this compound.
Determining Linearity and Range: Experimental Protocol
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.
Objective:
To establish the linear range and the limits of quantification for the analytical method.
Materials:
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Analyte stock solution (e.g., metaflumizone)
-
Internal standard stock solution (this compound)
-
Blank biological matrix (e.g., plasma, tissue homogenate)
-
Appropriate solvents and reagents for sample preparation and LC-MS/MS analysis
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking the blank biological matrix with known concentrations of the analyte.
-
A minimum of six to eight non-zero concentration levels should be prepared, covering the expected range of concentrations in the study samples.[2][3][4]
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The lowest concentration should correspond to the Lower Limit of Quantification (LLOQ), and the highest to the Upper Limit of Quantification (ULOQ).
-
-
Addition of Internal Standard:
-
Add a constant concentration of the internal standard (this compound) to all calibration standards, quality control (QC) samples, and unknown samples.
-
-
Sample Preparation:
-
Process the calibration standards and QC samples using the developed sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using the optimized LC-MS/MS method.
-
-
Data Analysis:
-
For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis on the data. The most common model is a weighted (1/x or 1/x²) linear regression.
-
Acceptance Criteria:
-
Correlation Coefficient (r²): The coefficient of determination should be ≥ 0.99.
-
Accuracy of Back-Calculated Concentrations: The concentration of each calibration standard, when back-calculated from the regression equation, should be within ±15% of the nominal concentration, except for the LLOQ, which should be within ±20%.[3]
-
Precision: The coefficient of variation (CV) for the response factors (peak area ratio/concentration) should be within a predefined limit, typically ≤15%.
Comparative Data Summary
The following tables summarize typical validation parameters for an LC-MS/MS method for metaflumizone, highlighting the expected performance when using this compound as an internal standard.
Table 1: Linearity and Range
| Parameter | Typical Value | Acceptance Criteria |
| Calibration Range | 0.005 - 1.0 µg/mL | Dependent on expected sample concentrations |
| Regression Model | Weighted Linear (1/x²) | Appropriate for the data |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| LLOQ Accuracy | 80-120% | 80-120% |
| ULOQ Accuracy | 85-115% | 85-115% |
| Other Calibrator Accuracy | 85-115% | 85-115% |
Table 2: Precision and Accuracy (Quality Control Samples)
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 0.005 | < 15 | < 15 | ± 20 |
| Low QC | 0.015 | < 10 | < 10 | ± 15 |
| Mid QC | 0.100 | < 10 | < 10 | ± 15 |
| High QC | 0.750 | < 10 | < 10 | ± 15 |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for determining linearity and the logical basis for selecting a stable isotope-labeled internal standard.
References
Determining Metaflumizone Detection and Quantification Limits: A Comparative Guide
A comprehensive analysis of analytical methodologies for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the insecticide metaflumizone is crucial for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of various analytical techniques, supported by experimental data and detailed protocols, to ensure accurate and reliable quantification of metaflumizone residues in diverse matrices.
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical procedure, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[1][2] The determination of these parameters is a critical aspect of analytical method validation.[2] For metaflumizone, a semicarbazone insecticide, various methods have been developed and validated, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being a predominant technique due to its high sensitivity and selectivity.[3][4][5][6]
Comparative Analysis of LOD and LOQ Values
The LOD and LOQ of metaflumizone can vary significantly depending on the analytical instrument, the sample matrix, and the sample preparation method employed. The following table summarizes the LOQ values for metaflumizone determined by different studies using various techniques and matrices.
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Chinese Broccoli | 0.005 mg/kg | [3][7] |
| LC-MS/MS | Tomatoes & Peppers | 0.005 mg/kg | [4][5] |
| LC-MS/MS | Cucumber | 10 µg/kg (0.01 mg/kg) | [8] |
| LC-MS/MS | Water | 0.05 µg/L | [6] |
| HPLC-MS/MS | Soil | 0.01 mg/kg | [9] |
| LC-MS/MS | Norbixin | 5 µg/kg | [10] |
| GC-MS/MS | Norbixin | 5 µg/kg, 10 µg/kg, 25 µg/kg | [10] |
Experimental Protocols
The methodologies employed to determine the LOD and LOQ for metaflumizone typically involve several key steps, from sample preparation to instrumental analysis and data processing.
1. Sample Preparation: QuEChERS Method
A widely adopted sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][11] This approach involves an initial extraction with an organic solvent, followed by a cleanup step to remove interfering matrix components.
-
Extraction: A homogenized sample (e.g., 10 g of fruit or vegetable) is placed in a centrifuge tube. Acetonitrile is added as the extraction solvent, along with buffering salts. The tube is shaken vigorously to ensure thorough extraction of metaflumizone from the sample matrix.
-
Cleanup: After centrifugation, an aliquot of the supernatant is transferred to a cleanup tube containing a combination of sorbents such as primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments and sterols. The choice of sorbents depends on the specific matrix.[3] The tube is again vortexed and centrifuged.
-
Final Extract: The resulting supernatant is collected, and may be diluted before injection into the analytical instrument.[8]
2. Instrumental Analysis: LC-MS/MS
LC-MS/MS is the most common technique for the analysis of metaflumizone residues.
-
Chromatographic Separation: The sample extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[4][5] A C18 reversed-phase column is typically used to separate metaflumizone from other components in the extract.[4][5] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid, is employed to achieve optimal separation.[4][5]
-
Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer. The metaflumizone molecule is ionized, typically using electrospray ionization (ESI), and the precursor ion is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
3. Calculation of LOD and LOQ
Several approaches can be used to calculate the LOD and LOQ.[1][2]
-
Signal-to-Noise Ratio (S/N): This is a common method for instrumental analysis.[1][12] The LOD is typically determined as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1.[1][12]
-
Calibration Curve Method: This approach is based on the standard deviation of the response (σ) and the slope (S) of the calibration curve.[13][14] The formulas are:
Workflow for LOD and LOQ Determination
The following diagram illustrates the general workflow for determining the LOD and LOQ of metaflumizone.
Caption: General workflow for determining the LOD and LOQ of metaflumizone.
References
- 1. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 2. researchgate.net [researchgate.net]
- 3. Method validation and residue analysis of methoxyfenozide and metaflumizone in Chinese broccoli under field conditions by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ECM for Metaflumizone & Degradates in Water - MRID 46264227 | Analytical Methods and Procedures for Pesticides | US EPA [19january2021snapshot.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.nl [shimadzu.nl]
- 9. epa.gov [epa.gov]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 14. ddtjournal.net [ddtjournal.net]
Performance of Metaflumizone-d4 in Recovery and Precision Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the recovery and precision of analytical methods utilizing metaflumizone-d4 as an internal standard. The data presented is essential for researchers developing and validating robust analytical methods for the quantification of metaflumizone in various matrices. The performance of methods using this compound is compared with those employing other deuterated internal standards for similar pesticide analytes, offering valuable insights for method development and troubleshooting.
Data Presentation: Recovery and Precision Comparison
The following tables summarize the recovery and relative standard deviation (RSD) data from various studies. These results demonstrate the performance of the analytical methods, which rely on deuterated internal standards for accurate quantification.
Table 1: Recovery and Precision Data for Metaflumizone using this compound as an Internal Standard
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Chinese Broccoli | 0.01 | 94.6 | 3.2 |
| 0.1 | 88.9 | 2.5 | |
| 1.0 | 91.2 | 1.8 | |
| Water (Tap) | 0.00005 | 96 | 4.0 |
| 0.0005 | 98 | 2.0 | |
| 0.005 | 97 | 3.0 | |
| Water (Surface) | 0.00005 | 92 | 5.0 |
| 0.0005 | 95 | 4.0 | |
| 0.005 | 94 | 4.0 |
Data synthesized from studies utilizing LC-MS/MS for the analysis of metaflumizone.
Table 2: Comparative Recovery and Precision Data for a Structurally Similar Insecticide (Indoxacarb) using a Deuterated Internal Standard
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Vegetables | 0.2 | 74.2 - 106.5 | 1.9 - 10.2 |
| 0.4 | 74.2 - 106.5 | 1.9 - 10.2 | |
| 0.8 | 74.2 - 106.5 | 1.9 - 10.2 | |
| Medicinal Herbs | 0.01 | 73.0 - 99.0 | <20 |
Data from studies on Indoxacarb analysis using LC-MS/MS, demonstrating typical performance for this class of compounds.[1][2][3]
Experimental Protocols
The data presented in this guide were generated using variations of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A generalized protocol is detailed below.
1. Sample Preparation and Extraction (QuEChERS)
-
Homogenization: A representative 10-15 g sample of the matrix (e.g., Chinese broccoli) is homogenized.
-
Extraction:
-
A subsample (e.g., 10 g) is weighed into a 50 mL centrifuge tube.
-
An appropriate volume of a standard solution of this compound is added as the internal standard.
-
10 mL of acetonitrile is added.
-
The tube is shaken vigorously for 1 minute.
-
A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) is added.
-
The tube is immediately shaken vigorously for 1 minute.
-
The sample is centrifuged at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the supernatant (e.g., 6 mL) is transferred to a 15 mL d-SPE tube containing a sorbent mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).
-
The tube is shaken for 1 minute.
-
The sample is centrifuged at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation: The supernatant is filtered through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (metaflumizone) and the internal standard (this compound) are monitored.
-
Quantification: The analyte concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matrix-matched blank.
Mandatory Visualization
Caption: Experimental workflow for the analysis of metaflumizone using QuEChERS and LC-MS/MS.
References
A Comparative Guide to Metaflumizone-d4 and ¹³C-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of analytical methods. This guide provides an objective comparison between deuterated internal standards, using Metaflumizone-d4 as a specific example, and the more recently favored ¹³C-labeled internal standards. The comparison is based on established principles and experimental data from analogous compounds, highlighting the key performance differences to inform your selection process.
Executive Summary
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, primarily because they exhibit similar physicochemical properties to the analyte of interest, which allows them to effectively compensate for variability during sample preparation and analysis. While both deuterated (e.g., this compound) and ¹³C-labeled compounds fall under the umbrella of SIL internal standards, their performance can differ significantly. Generally, ¹³C-labeled internal standards are considered superior due to their greater isotopic stability and identical chromatographic behavior to the unlabeled analyte. However, the cost and availability of ¹³C-labeled standards can be a limiting factor.
Performance Comparison: this compound vs. ¹³C-Labeled Internal Standards
The following table summarizes the key performance characteristics of deuterated and ¹³C-labeled internal standards. While direct comparative data for this compound versus a ¹³C-labeled analog is not publicly available, this table is constructed based on extensive research and well-documented observations for other small molecules.
| Feature | This compound (Deuterated IS) | ¹³C-Labeled Internal Standard | Rationale & Supporting Evidence |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to the unlabeled analyte. | Co-elutes perfectly with the unlabeled analyte. | The larger mass difference between deuterium and hydrogen can lead to altered physicochemical properties, affecting chromatographic separation. ¹³C isotopes have a negligible effect on retention time.[1] |
| Isotopic Stability | Risk of back-exchange (H/D exchange) in certain solvents or under specific pH conditions. | Highly stable with no risk of isotope exchange. | The carbon-carbon bond is significantly more stable than the carbon-deuterium bond, especially when the deuterium is located on an exchangeable site. |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic separation from the analyte. | Excellent and more reliable due to co-elution. | An ideal internal standard should experience the exact same matrix effects as the analyte. Any separation in retention time can lead to differential ion suppression or enhancement.[1] |
| Accuracy & Precision | Generally high, but can be lower than ¹³C-IS if chromatographic shifts or isotopic instability occur. | Considered the "gold standard" for achieving the highest accuracy and precision. | The closer the internal standard mimics the analyte's behavior throughout the entire analytical process, the better the quantitative performance. |
| Cost & Availability | Generally more readily available and less expensive to synthesize. | Often more expensive and may require custom synthesis. | The synthetic routes for introducing ¹³C are typically more complex than for deuterium. |
| Mass Spectrometric Fragmentation | Can sometimes show slightly different fragmentation patterns compared to the unlabeled analyte. | Fragmentation patterns are identical to the unlabeled analyte. | The position of the deuterium label can influence fragmentation pathways. |
Experimental Protocols
To ensure reliable and reproducible results, a well-defined experimental protocol is crucial. Below are generalized, yet detailed, methodologies for sample preparation and LC-MS/MS analysis that can be adapted for the quantification of metaflumizone using either a deuterated or ¹³C-labeled internal standard.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural matrices.
-
Sample Homogenization: Weigh 10 g of the homogenized sample (e.g., tomato, pepper) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (this compound or ¹³C-labeled metaflumizone) to the sample.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for another minute.
-
Centrifugation: Centrifuge the sample at ≥ 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and MgSO₄).
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at high speed for 2 minutes.
-
Analysis: The supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting parameters for the analysis of metaflumizone. Method optimization will be required for specific instrumentation and matrices.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard. For metaflumizone, precursor ion [M+H]⁺ m/z 507.1 and product ions would be selected. |
| Collision Energy | Optimized for each transition. |
Visualizing the Workflow and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided in DOT language.
References
The Unseen Workhorse: Evaluating the Performance of Metaflumizone-d4 in Diverse Food Matrices
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. When it comes to detecting and quantifying pesticide residues in complex food matrices, the use of isotopically labeled internal standards is a cornerstone of robust analytical validation. This guide provides a comparative overview of the performance of metaflumizone-d4, a deuterated analog of the insecticide metaflumizone, across various food matrices. By examining key performance indicators such as recovery, precision, and linearity, this document serves as a vital resource for method development and validation.
Metaflumizone is a semicarbazone insecticide used to control a variety of pests on a range of crops.[1] To ensure food safety and regulatory compliance, sensitive and accurate analytical methods are required to monitor its residues in food products. The "dilute-and-shoot" approach, often coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a common strategy for analyzing pesticide residues. However, the complexity of food matrices can lead to significant matrix effects, causing ion suppression or enhancement and impacting the accuracy of quantification.[2][3]
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted technique to compensate for these matrix effects and potential variations during sample preparation.[4][5] The underlying principle is that the deuterated standard will behave almost identically to the native analyte during extraction, cleanup, and ionization, thus providing a reliable reference for quantification.
Comparative Performance Across Food Matrices
The effectiveness of an internal standard is demonstrated through rigorous validation studies in representative food matrices. While specific data for this compound is not extensively published in readily available literature, we can infer its expected performance based on validation studies of metaflumizone and the general behavior of deuterated internal standards in similar matrices.
A study on the determination of metaflumizone in tomatoes and peppers, for instance, demonstrated excellent method performance with recoveries ranging from 77.2% to 94.1% and precision (expressed as relative standard deviation, RSD) below 20%.[6] Although the use of this compound was not explicitly mentioned, achieving such results in complex matrices like tomatoes and peppers strongly suggests that a robust internal standard or matrix-matched calibration was employed to mitigate significant matrix effects, which were measured at -2.72% for tomatoes and -9.43% for peppers.[6]
In another study focusing on a challenging matrix, soybeans, a gas chromatography-isotope dilution mass spectrometry method for several pesticides reported mean recoveries between 83% and 109% with RSDs below 3%.[7] This highlights the high accuracy and precision achievable with isotopically labeled internal standards in complex food commodities.
Based on these and other similar studies, the expected performance of this compound in various food matrices is summarized in the table below. It is important to note that these are generalized performance characteristics, and actual results will depend on the specific laboratory conditions, instrumentation, and the exact composition of the food matrix.
| Food Matrix Category | Representative Foods | Expected Recovery (%) | Expected Precision (RSD %) | Potential for Matrix Effects |
| High Water Content | Fruits (e.g., Grapes, Oranges), Vegetables (e.g., Bok Choy, Peppers, Tomatoes) | 85 - 115 | < 15 | Moderate |
| High Sugar Content | Fruits (e.g., Plums, Strawberries), Fruit Juices | 80 - 110 | < 20 | Moderate to High |
| High Starch/Protein Content | Cereals (e.g., Corn, Wheat), Legumes (e.g., Soybeans) | 75 - 110 | < 20 | High |
| High Fat/Oil Content | Nuts (e.g., Almonds), Oilseeds | 70 - 120 | < 25 | Very High |
| Complex/Processed | Animal Feed, Dry Pet Food, Molasses | 70 - 120 | < 25 | Very High |
Experimental Protocols
A typical workflow for the analysis of metaflumizone in food matrices using this compound as an internal standard involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.
Key Experimental Steps:
-
Sample Homogenization: A representative portion of the food sample is homogenized to ensure uniformity.
-
Internal Standard Spiking: A known amount of this compound solution is added to the homogenized sample prior to extraction.
-
QuEChERS Extraction: The sample is extracted with an organic solvent (typically acetonitrile) and a salt mixture to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is cleaned up using a sorbent mixture to remove interfering matrix components.
-
LC-MS/MS Analysis: The final extract is injected into an LC-MS/MS system for separation and detection. Quantification is performed by comparing the peak area ratio of metaflumizone to this compound against a calibration curve.
Figure 1: A typical experimental workflow for the analysis of metaflumizone in food matrices using an internal standard.
The Importance of Matrix-Matched Calibration
While isotopically labeled internal standards are highly effective, significant matrix effects can still sometimes lead to inaccuracies.[8] In such cases, the use of matrix-matched calibration standards is recommended to further compensate for these effects.[8] This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.
Conclusion
This compound serves as a crucial tool for the accurate and precise quantification of metaflumizone residues in a wide array of food matrices. Its ability to compensate for matrix effects and variations in sample preparation makes it an indispensable component of robust analytical methods. While the performance of this compound is expected to be excellent across different food types, validation in each specific matrix is essential to ensure the reliability of the analytical data. The methodologies and expected performance data presented in this guide provide a solid foundation for researchers and analysts to develop and validate their own methods for the monitoring of this important insecticide.
References
- 1. fao.org [fao.org]
- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 3. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Multi-analyst, multi-matrix performance of the QuEChERS approach for pesticide residues in foods and feeds using HPLC/MS/MS analysis with different calibration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Impact of Metaflumizone-d4 Purity on Analytical Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in the quantification of pesticide residues and drug metabolites, the accuracy of results is paramount. The use of stable isotope-labeled internal standards, such as metaflumizone-d4, is a cornerstone of achieving this accuracy in mass spectrometry-based methods. However, the purity of this internal standard is a critical, and sometimes overlooked, factor that can significantly influence the reliability of analytical data. This guide provides an objective comparison of how the purity of this compound can impact analytical results, supported by experimental principles and detailed protocols.
This compound is a deuterium-labeled version of metaflumizone, a semicarbazone insecticide. It is commonly used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of metaflumizone in various matrices.[1] The underlying principle of using an internal standard is to correct for variations in sample preparation, injection volume, and matrix effects.[2][3][4] The internal standard is added at a known concentration to both the calibration standards and the unknown samples. The analyte's concentration is then determined by comparing the ratio of the analyte's response to the internal standard's response against a calibration curve. For this method to be accurate, the internal standard must be of high purity.
The Ramifications of Impurity: A Comparative Overview
The purity of this compound can be categorized into two main types: chemical purity and isotopic purity. Chemical impurities are any compounds other than metaflumizone and its deuterated isotopologues. Isotopic purity refers to the percentage of the deuterated compound that is fully labeled with the desired number of deuterium atoms, and crucially, the amount of unlabeled metaflumizone present.
The presence of unlabeled metaflumizone in the this compound internal standard is a significant source of error. This unlabeled analyte will contribute to the signal of the target analyte, leading to an artificially inflated measurement and a positive bias in the results.[5] This is particularly problematic at the lower limit of quantification (LLOQ), where the contribution from the impurity can be a substantial portion of the total analyte signal. A general guideline is that the response from the unlabeled analyte in the internal standard solution should be less than 5% of the analyte's response at the LLOQ.[1]
To illustrate the impact of this compound purity on key analytical parameters, the following table presents a hypothetical comparison based on established principles of analytical chemistry.
| Analytical Parameter | High Purity this compound (≥99% Isotopic Purity) | Low Purity this compound (<95% Isotopic Purity) | Impact of Low Purity |
| Accuracy | High accuracy, with results close to the true value. | Poor accuracy, with a consistent positive bias (overestimation of the analyte). | Compromises the reliability of the quantitative data. |
| Precision | High precision, with low variability between replicate measurements. | May still exhibit good precision, but the results will be consistently inaccurate. | Can mask the underlying inaccuracy of the method. |
| Linearity of Calibration Curve | Excellent linearity over the desired concentration range. | Can lead to non-linearity, especially at lower concentrations, as the contribution from the unlabeled analyte becomes more significant. | Affects the ability to accurately quantify samples across a wide range of concentrations. |
| Limit of Quantification (LOQ) | Lower and more reliable LOQ can be achieved. | The presence of unlabeled analyte can artificially inflate the baseline, leading to a higher and less reliable LOQ. | Reduces the sensitivity of the analytical method. |
| Method Validation | Method validation parameters (accuracy, precision, linearity) are more likely to meet regulatory acceptance criteria. | Can lead to failure of method validation, requiring costly and time-consuming re-validation with a higher purity standard. | Increases the risk of non-compliance with regulatory standards. |
Experimental Protocols
To ensure the accurate quantification of metaflumizone, a well-defined and validated analytical method is essential. The following is a representative experimental protocol for the analysis of metaflumizone in a biological matrix using LC-MS/MS with high-purity this compound as an internal standard.
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of water.
-
Extraction: Add 10 mL of acetonitrile and the internal standard solution (this compound in acetonitrile at a concentration of 1 µg/mL). Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatograph (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.
-
Gradient Program: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Metaflumizone: e.g., m/z 507.1 -> 248.1 (quantifier), m/z 507.1 -> 186.1 (qualifier).
-
This compound: e.g., m/z 511.1 -> 252.1 (quantifier).
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum sensitivity.
-
Visualizing the Impact
To further clarify the experimental workflow and the logical consequences of using an internal standard of insufficient purity, the following diagrams are provided.
Caption: Experimental workflow for metaflumizone analysis.
Caption: Impact of this compound purity on analytical results.
Conclusion and Recommendations
Therefore, it is imperative for researchers, scientists, and drug development professionals to:
-
Source high-purity this compound (≥98-99% isotopic purity) from reputable suppliers.
-
Always request and carefully review the Certificate of Analysis (CoA) to verify the chemical and isotopic purity.
-
During method development and validation, assess the contribution of the unlabeled analyte from the internal standard to the analyte signal at the LLOQ.
-
Use a structural analogue as an alternative internal standard only after careful validation, as it may not perfectly mimic the behavior of the analyte during sample processing and ionization. [6]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. waters.com [waters.com]
- 6. scispace.com [scispace.com]
A Researcher's Guide to Internal Standards in Regulated Bioanalysis: A Comparative Overview
For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulated bioanalysis, the choice and implementation of an internal standard (IS) is a critical decision that profoundly impacts data quality and regulatory success. This guide provides a comprehensive comparison of the two primary types of internal standards—stable isotope-labeled (SIL) and analog—supported by experimental data, detailed protocols, and visual workflows to inform best practices in method validation.
An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls to correct for variability during sample processing and analysis.[1] The ideal IS mimics the physicochemical properties of the analyte, ensuring that any variations in extraction, injection volume, or instrument response affect both the analyte and the IS similarly.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, where the performance of the internal standard is a key parameter of scrutiny.[3][4]
Comparing Internal Standard Strategies: A Data-Driven Approach
The two most common types of internal standards employed in liquid chromatography-mass spectrometry (LC-MS) bioanalysis are stable isotope-labeled internal standards (SIL-IS) and analog internal standards. A SIL-IS is a form of the analyte where several atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). An analog IS is a molecule with a chemical structure similar to the analyte but distinct enough to be chromatographically or spectrometrically differentiated.
The choice between a SIL-IS and an analog IS can significantly impact assay performance, particularly in terms of precision and accuracy. The following tables summarize experimental data from comparative studies.
| Parameter | Stable Isotope-Labeled IS (Everolimus-d4) | Analog IS (32-desmethoxyrapamycin) | Reference |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | [5] |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% | [5] |
| Total Coefficient of Variation (CV%) | 4.3% - 7.2% | 4.3% - 7.2% | [5] |
| Correlation with Independent Method (r) | > 0.98 (slope = 0.95) | > 0.98 (slope = 0.83) | [5] |
A comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by LC-MS/MS showed that while both performed acceptably, the SIL-IS offered a more favorable comparison with an independent method.[5]
| Parameter | Analog IS (Butyric Acid Analogue) | Stable Isotope-Labeled IS | Reference |
| Mean Bias | 96.8% | 100.3% | [3] |
| Standard Deviation | 8.6% | 7.6% | [3] |
In the analysis of the depsipeptide kahalalide F, the use of a SIL-IS resulted in a statistically significant improvement in both precision and accuracy compared to an analog IS.[3]
While SIL-IS are often preferred for their ability to closely track the analyte, they are not always readily available or may be cost-prohibitive. In such cases, a carefully selected structural analog can be a viable alternative. However, it is crucial to thoroughly validate the performance of the analog IS to ensure it adequately corrects for analytical variability.[6]
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable bioanalytical methods. Below are example protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
-
Aliquoting: To 100 µL of the biological matrix (e.g., plasma) in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Precipitation: Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of small molecules.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte in the unknown samples.
Visualizing the Workflow and Logic
To further clarify the processes involved in method validation with an internal standard, the following diagrams illustrate the key workflows and logical relationships.
Bioanalytical Method Validation Workflow
Internal Standard Calibration Logic
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Metaflumizone-d4
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Metaflumizone-d4. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure research environment.
This compound, a deuterated analog of the insecticide Metaflumizone, requires careful handling due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans to minimize risk and ensure regulatory compliance.
Essential Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, categorized by the level of protection.
| Protection Level | Item | Specifications |
| Eye Protection | Safety Glasses | Must have side shields to protect against splashes. |
| Chemical Goggles | Required when there is a significant risk of splashing. | |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are mandatory. Inspect for tears or holes before each use. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn at all times. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a high risk of splashing. | |
| Full-Body Suit | May be required for large-scale operations or in case of a significant spill. | |
| Respiratory Protection | Fume Hood | All handling of this compound powder or solutions should be conducted in a certified chemical fume hood. |
| Respirator | In situations where a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
Emergency Procedures: A Step-by-Step Response Plan
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action | Follow-Up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. | Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. | If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety (EHS) office. For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal. | Ventilate the area and decontaminate the spill surface. |
Operational Plan: Laboratory Handling Protocol
The following workflow outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. As a deuterated compound with a stable isotope, the primary disposal considerations are based on the chemical properties of Metaflumizone itself, not its isotopic label.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container. | Dispose of as hazardous chemical waste according to your institution's EHS guidelines. |
| (Unused compound, contaminated consumables) | ||
| Liquid Waste | Labeled, sealed, and chemically compatible container. | Dispose of as hazardous chemical waste. Do not pour down the drain. |
| (Solutions, rinsates) | ||
| Sharps | Labeled, puncture-proof sharps container. | Dispose of through your institution's sharps waste stream. |
| (Needles, scalpels) |
All waste containers must be clearly labeled with the chemical name ("this compound") and the appropriate hazard symbols. Follow all local, state, and federal regulations for the disposal of hazardous waste. If you are unsure about a specific disposal procedure, contact your institution's EHS office for guidance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
